molecular formula C32H57N3O14S B8106082 N-Biotin-N-bis(PEG4-acid)

N-Biotin-N-bis(PEG4-acid)

Cat. No.: B8106082
M. Wt: 739.9 g/mol
InChI Key: PBACTYCVXZZFPD-MMXANPLTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Biotin-N-bis(PEG4-acid) is a useful research compound. Its molecular formula is C32H57N3O14S and its molecular weight is 739.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Biotin-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Biotin-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H57N3O14S/c36-28(4-2-1-3-27-31-26(25-50-27)33-32(41)34-31)35(7-11-44-15-19-48-23-21-46-17-13-42-9-5-29(37)38)8-12-45-16-20-49-24-22-47-18-14-43-10-6-30(39)40/h26-27,31H,1-25H2,(H,37,38)(H,39,40)(H2,33,34,41)/t26-,27-,31-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBACTYCVXZZFPD-MMXANPLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57N3O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Biotin-N-bis(PEG4-acid): A Branched Biotinylation Reagent for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Biotin-N-bis(PEG4-acid), a versatile biotinylation reagent. The information presented herein is intended to support researchers in the fields of bioconjugation, drug delivery, and diagnostics by providing detailed technical data and outlining key experimental methodologies.

Core Chemical and Physical Properties

N-Biotin-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative that incorporates a single biotin (B1667282) moiety and two terminal carboxylic acid groups. This unique structure allows for the attachment of the biotin label to primary amine-containing molecules, such as proteins, antibodies, and peptides, through the formation of stable amide bonds. The hydrophilic PEG linkers enhance the water solubility of the resulting conjugate and can reduce non-specific binding.

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Biotin-N-bis(PEG4-acid) and its commonly available hydrochloride salt.

Table 1: Chemical and Physical Properties of N-Biotin-N-bis(PEG4-acid)

PropertyValueSource
Molecular Formula C₃₂H₅₇N₃O₁₄S[1]
Molecular Weight 739.9 g/mol [1]
Purity ≥95%[1]
Functional Groups 2x Carboxylic Acid (-COOH)[1]
PEG/Non-PEG PEG[1]
Cleavability Non-cleavable[1]

Table 2: Chemical and Physical Properties of N-Biotin-N-bis(PEG4-acid) HCl Salt

PropertyValueSource
CAS Number 2112731-49-2[2][3]
Molecular Formula C₄₂H₇₈N₄O₁₈S[2][3]
Molecular Weight 959.16 g/mol , 995.61 g/mol (as HCl salt)[2][4]
Purity ≥95% to ≥98%[2][3][5]
Appearance Solid[6]
Storage Conditions -20°C[3]
Solubility Good in water, DMSO, DMF[7]
Hydrogen Bond Donor Count 5[6]
Hydrogen Bond Acceptor Count 20[6]
Rotatable Bond Count 50[6]

Reactivity and Mechanism of Action

The primary utility of N-Biotin-N-bis(PEG4-acid) lies in the reactivity of its terminal carboxylic acid groups. These groups can be activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) to form stable amide bonds. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The general mechanism proceeds in two steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxylic acid groups on the N-Biotin-N-bis(PEG4-acid) to form a highly reactive O-acylisourea intermediate.

  • Amine Reaction: This intermediate can directly react with a primary amine. To improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.

Applications in Research and Drug Development

The unique properties of N-Biotin-N-bis(PEG4-acid) make it a valuable tool in various applications:

  • Biotinylation of Proteins and Antibodies: It is used for the simple and efficient biotin labeling of antibodies and other proteins for use in immunoassays (e.g., ELISA, Western blotting), affinity purification, and cell surface labeling. The hydrophilic PEG spacer helps to maintain the solubility and biological activity of the labeled protein.

  • Antibody-Drug Conjugates (ADCs): This reagent can be used as a linker in the development of ADCs.[4][8] The carboxylic acid groups can be conjugated to an amine-containing drug or payload, while the biotin can be used for targeting or purification purposes.

  • Surface Modification: The carboxylic acid groups can be used to attach the biotin moiety to amine-functionalized surfaces, such as beads or microplates, for the development of diagnostic assays and affinity chromatography matrices.

Experimental Protocols

The following is a general protocol for the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary amine-containing protein, such as an antibody. This protocol is a representative example and may require optimization for specific applications.

Materials
  • N-Biotin-N-bis(PEG4-acid)

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Reaction Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure
  • Preparation of Reagents:

    • Equilibrate N-Biotin-N-bis(PEG4-acid), EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of N-Biotin-N-bis(PEG4-acid) (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of N-Biotin-N-bis(PEG4-acid):

    • In a microcentrifuge tube, combine a desired molar excess of the N-Biotin-N-bis(PEG4-acid) stock solution with the EDC and NHS stock solutions in Activation Buffer.

    • The molar ratio of Biotin-PEG-Acid:EDC:NHS is typically 1:1.2:1.2.

    • Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • Conjugation to the Protein:

    • Prepare the protein solution in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Add the activated N-Biotin-N-bis(PEG4-acid) solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of N-Biotin-N-bis(PEG4-acid).

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Biotin_PEG_Acid N-Biotin-N-bis(PEG4-acid) Activated_Biotin Activated Biotin-PEG-NHS Ester Biotin_PEG_Acid->Activated_Biotin Activation (MES Buffer, pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Biotin Protein Target Protein (with primary amines) Biotinylated_Protein Biotinylated Protein Protein->Biotinylated_Protein Amide Bond Formation (PBS, pH 7.2-8.0) Quenching Quenching (Tris or Hydroxylamine) Purification Purification (Desalting/Dialysis) Quenching->Purification Final_Product Pure Biotinylated Protein Purification->Final_Product

Caption: Bioconjugation workflow using N-Biotin-N-bis(PEG4-acid).

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product Biotin_PEG_Acid N-Biotin-N-bis(PEG4-acid) (-COOH) Conjugate Biotin-PEG-Target Conjugate (Stable Amide Bond) Biotin_PEG_Acid->Conjugate Target_Molecule Target Molecule (-NH2) Target_Molecule->Conjugate EDC EDC EDC->Conjugate facilitates NHS NHS NHS->Conjugate stabilizes

Caption: Logical relationship of reactants and reagents in the conjugation process.

References

N-Biotin-N-bis(PEG4-acid): A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Biotin-N-bis(PEG4-acid), a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. This document details a plausible synthetic route, in-depth characterization methodologies, and a representative experimental protocol for its application in bioconjugation. The unique architecture of this linker, featuring a biotin (B1667282) moiety for affinity applications and two terminal carboxylic acids for covalent conjugation, makes it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic assays.

Introduction

N-Biotin-N-bis(PEG4-acid) is a non-cleavable linker designed for the stable conjugation of molecules of interest to biological entities. Its structure comprises a central nitrogen atom to which a biotinylated PEG4 arm and two PEG4-acid arms are attached. The biotin group allows for strong and specific binding to avidin (B1170675) and streptavidin, enabling applications in purification, immobilization, and detection. The two terminal carboxylic acid groups can be activated to react with primary amines on proteins, peptides, or other biomolecules, forming stable amide bonds. The branched nature of the linker allows for the potential attachment of multiple molecules, which can be advantageous in applications such as increasing the drug-to-antibody ratio (DAR) in ADCs.[1][2][3] The polyethylene glycol (PEG) spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate.[4][]

Synthesis of N-Biotin-N-bis(PEG4-acid)

While a detailed, publicly available synthesis protocol for N-Biotin-N-bis(PEG4-acid) is limited due to its commercial nature, a plausible synthetic route can be proposed based on established methods for the synthesis of trifunctional and branched PEG linkers.[6][7] The following represents a likely multi-step synthesis approach.

Proposed Synthetic Pathway

The synthesis likely begins with a trifunctional core, which is sequentially functionalized with the biotin-PEG arm and the two PEG-acid arms.

G A Trifunctional Amine Core C Intermediate 1 A->C 1. Amidation B Biotin-PEG4-NHS ester B->C E Intermediate 2 C->E 2. Amidation (2 eq.) D t-Butyl-PEG4-acid D->E G N-Biotin-N-bis(PEG4-acid) E->G 3. Deprotection F Trifluoroacetic Acid (TFA) F->G

Caption: Plausible synthetic route for N-Biotin-N-bis(PEG4-acid).

Experimental Protocol for Synthesis (Hypothetical)

Step 1: Synthesis of Intermediate 1

  • Dissolve a suitable trifunctional amine core (e.g., a diamine with a protected third amine) in an appropriate aprotic solvent such as dimethylformamide (DMF).

  • Add Biotin-PEG4-NHS ester in a 1:1 molar ratio to the primary amine.

  • Add a non-nucleophilic base, such as triethylamine (B128534) (TEA), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product (Intermediate 1) using column chromatography.

Step 2: Synthesis of Intermediate 2

  • Deprotect the second reactive site on Intermediate 1.

  • Dissolve the deprotected Intermediate 1 in DMF.

  • Add two equivalents of a t-butyl protected PEG4-acid (e.g., t-Butyl-O-PEG4-CH2CH2-COOH) that has been pre-activated with a coupling agent like HBTU.

  • Add a base such as diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the resulting t-butyl protected product (Intermediate 2) by column chromatography.

Step 3: Final Deprotection

  • Dissolve Intermediate 2 in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) to the solution to remove the t-butyl protecting groups from the carboxylic acid moieties.

  • Stir the reaction at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the final product, N-Biotin-N-bis(PEG4-acid), by reverse-phase High-Performance Liquid Chromatography (HPLC).

Characterization

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized N-Biotin-N-bis(PEG4-acid). The following are standard analytical techniques employed for this purpose.

Data Presentation
ParameterMethodExpected Result
Identity
Molecular Formula-C42H78N4O18S
Molecular WeightMass Spectrometry (ESI-MS)Expected [M+H]⁺: 959.5 g/mol
Structure Confirmation¹H and ¹³C NMR SpectroscopyPeaks corresponding to biotin, PEG linkers, and terminal functional groups.
Purity
Purity LevelHPLC≥95%
Physical Properties
AppearanceVisual InspectionWhite to off-white solid
Solubility-Soluble in water, DMSO, DMF
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Biotin-N-bis(PEG4-acid).[8][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the biotin moiety (protons on the ureido ring and the valeric acid side chain), the repeating ethylene (B1197577) glycol units of the PEG spacers (typically a broad multiplet around 3.6 ppm), and protons adjacent to the amide and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing signals for the carbonyls of the amide and carboxylic acids, the carbons of the biotin ring system, and the characteristic signal of the PEG backbone carbons (around 70 ppm).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[11][12][13][14] The expected mass for the protonated molecule [M+H]⁺ is approximately 959.5 g/mol . High-resolution mass spectrometry can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product.[15][16][17][18][19][20] A reverse-phase column with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like TFA is a common method for analyzing such polar molecules. The purity is determined by integrating the peak area of the product relative to any impurities.

Applications and Experimental Protocols

N-Biotin-N-bis(PEG4-acid) is primarily used as a linker in bioconjugation. Its two carboxylic acid groups can be coupled to primary amines on proteins, such as the lysine (B10760008) residues of an antibody.

General Workflow for Protein Biotinylation

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification A N-Biotin-N-bis(PEG4-acid) C Activated Linker A->C B EDC/Sulfo-NHS B->C E Biotinylated Protein C->E D Protein (e.g., Antibody) D->E F Desalting Column / Dialysis E->F G Purified Biotinylated Protein F->G

Caption: General workflow for protein biotinylation using N-Biotin-N-bis(PEG4-acid).

Experimental Protocol: Biotinylation of an Antibody

This protocol provides a general procedure for labeling an antibody with N-Biotin-N-bis(PEG4-acid). Optimization may be required for specific antibodies and applications.

Materials:

  • N-Biotin-N-bis(PEG4-acid)

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris or hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-Biotin-N-bis(PEG4-acid) in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to generate the reactive sulfo-NHS ester.

  • Conjugation to Antibody:

    • Immediately add the activated linker solution to the antibody solution in Reaction Buffer. A molar ratio of 10-20 fold excess of the linker to the antibody is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against PBS.

  • Characterization of the Conjugate:

    • Determine the degree of biotinylation using a HABA assay or a fluorescent avidin-binding assay.

    • Assess the integrity and aggregation of the biotinylated antibody by SDS-PAGE and size-exclusion chromatography (SEC).

Logical Relationships in Application

The utility of N-Biotin-N-bis(PEG4-acid) stems from the interplay of its distinct functional components.

G cluster_0 N-Biotin-N-bis(PEG4-acid) Structure cluster_1 Functional Consequences A Biotin Moiety D High Affinity Binding (to Avidin/Streptavidin) A->D B Branched PEG Core E Enhanced Solubility & Reduced Immunogenicity B->E G Potential for Multi-loading B->G C Two Carboxylic Acids F Covalent Conjugation (to Amines) C->F C->G

Caption: Logical relationship between the structure and function of N-Biotin-N-bis(PEG4-acid).

Conclusion

N-Biotin-N-bis(PEG4-acid) is a sophisticated and versatile linker for bioconjugation. Its unique branched structure, combining a high-affinity biotin tag with two reactive carboxylic acid groups, provides researchers and drug developers with a powerful tool for creating complex and functional biomolecules. The methodologies and protocols outlined in this guide offer a framework for the successful synthesis, characterization, and application of this valuable reagent in cutting-edge research and therapeutic development.

References

The Core Chemistry: Activating Carboxylic Acids for Amine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amine Conjugation with N-Biotin-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical considerations for conjugating N-Biotin-N-bis(PEG4-acid) to amine-containing molecules. We will delve into the core mechanism of the reaction, critical experimental parameters, and detailed protocols to ensure successful and reproducible bioconjugation for applications in research, diagnostics, and therapeutics.

The molecule N-Biotin-N-bis(PEG4-acid) features two terminal carboxylic acid groups[1][2]. These acids do not react directly with primary amines under standard conditions. To form a stable amide bond, the carboxylic acids must first be "activated" into a more reactive form. A widely used and highly efficient method for this activation is the conversion of the carboxylic acids into N-hydroxysuccinimide (NHS) esters .[3]

This activation is typically achieved in situ using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide. Alternatively, a pre-activated NHS-ester derivative of the biotin-PEG reagent can be used directly[4][5]. This guide will focus on the subsequent, crucial reaction of the NHS ester with a primary amine.

G cluster_start Step 1: Activation cluster_product Step 2: Amine Reaction reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node CarboxylicAcid R-COOH (Biotin-PEG-Acid) NHSEster R-CO-NHS (NHS Ester) CarboxylicAcid->NHSEster + EDC NHS NHS PrimaryAmine R'-NH₂ (Target Molecule) G cluster_reagents Reactants cluster_intermediate Transition State cluster_products Products NHSEster Biotin-PEG-NHS Ester PrimaryAmine Target-NH₂ Intermediate Tetrahedral Intermediate NHSEster->Intermediate Nucleophilic Attack Conjugate Biotin-PEG-Amide-Target Intermediate->Conjugate Collapse & NHS Release NHS NHS (Leaving Group) G arrow_style arrow_style A 1. Prepare Protein (Buffer exchange into amine-free buffer, pH 7.2-8.5) B 2. Prepare Biotin-NHS Ester (Equilibrate to RT, then dissolve in DMSO/DMF immediately before use) C 3. Conjugation Reaction (Add biotin (B1667282) solution to protein. Incubate 30-60 min at RT or 2h at 4°C) A->C B->C Add (10-20x molar excess) D 4. Quench Reaction (Add 1M Tris or Glycine to consume unreacted NHS ester) C->D E 5. Purify Conjugate (Remove excess biotin and byproducts via desalting column or dialysis) D->E F 6. Analysis (Confirm biotin incorporation) E->F

References

An In-depth Technical Guide to the Branched Structure of N-Biotin-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched biotinylation reagent, N-Biotin-N-bis(PEG4-acid). It details its chemical and physical properties, outlines its applications in bioconjugation, and provides an exemplary experimental protocol for its use.

Core Structure and Properties

N-Biotin-N-bis(PEG4-acid) is a specialized bioconjugation linker that features a central biotin (B1667282) moiety extended by three polyethylene (B3416737) glycol (PEG) chains. One chain terminates in an amide linkage to the biotin, while the other two terminate in carboxylic acid groups, providing two points of attachment. This branched structure offers several advantages in bioconjugation, including enhanced solubility, reduced steric hindrance, and the potential for multivalent interactions.[1]

The PEGylated nature of the linker imparts hydrophilicity to the molecule, which can improve the solubility and reduce the aggregation of the resulting bioconjugates.[2] The terminal carboxylic acid groups are reactive towards primary amines in the presence of coupling agents, allowing for the covalent attachment of the biotin linker to proteins, peptides, antibodies, and other amine-containing molecules.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for N-Biotin-N-bis(PEG4-acid) and its hydrochloride salt, as compiled from various suppliers.

PropertyValue (N-Biotin-N-bis(PEG4-acid))Value (N-Biotin-N-bis(PEG4-acid) HCl salt)
Molecular Formula C42H78N4O18SC42H79ClN4O18S
Molecular Weight 959.15 g/mol 995.61 g/mol [5]
CAS Number 2112731-48-12112731-49-2[3][6]
Purity Typically ≥95%Typically ≥98%[6]
Appearance SolidWhite to off-white solid
Storage -20°C[6]-20°C[6]

Applications in Research and Drug Development

The unique branched structure of N-Biotin-N-bis(PEG4-acid) makes it a versatile tool in various applications, particularly in the fields of targeted drug delivery, diagnostics, and proteomics.

  • Targeted Drug Delivery: The biotin moiety can serve as a targeting ligand for cells and tissues that overexpress biotin receptors. By conjugating a therapeutic agent to the carboxylic acid termini, this linker can facilitate the targeted delivery of drugs. The branched structure allows for the potential attachment of two drug molecules or a combination of a drug and an imaging agent.[1]

  • PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One arm can be attached to a ligand that binds to a target protein, while the other can be linked to a ligand for an E3 ubiquitin ligase, bringing the two in proximity to induce degradation of the target protein.[7][8]

  • Immunoassays and Diagnostics: The high affinity of biotin for streptavidin and avidin (B1170675) is widely exploited in diagnostic assays such as ELISA and Western blotting. The branched nature of this reagent can lead to signal amplification by providing multiple binding sites for streptavidin-conjugated enzymes or fluorophores.[1]

  • Bioconjugation and Surface Modification: The dual carboxylic acid groups allow for the crosslinking of two different amine-containing molecules or the attachment of the linker to amine-functionalized surfaces for the immobilization of biomolecules.

Experimental Protocols

The following is a detailed, exemplary protocol for the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary amine-containing protein using EDC/s-NHS chemistry. This protocol is a general guideline and may require optimization for specific applications.

Materials and Reagents
  • N-Biotin-N-bis(PEG4-acid)

  • Protein or other amine-containing molecule to be labeled

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Conjugation Procedure
  • Reagent Preparation:

    • Equilibrate N-Biotin-N-bis(PEG4-acid), EDC, and sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of N-Biotin-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a solution of the protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, add the desired molar excess of N-Biotin-N-bis(PEG4-acid) stock solution to a sufficient volume of Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of sulfo-NHS relative to the N-Biotin-N-bis(PEG4-acid).

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to the Amine-Containing Protein:

    • Add the activated N-Biotin-N-bis(PEG4-acid) solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Visualizations

Chemical Reaction Workflow

The following diagram illustrates the two-step chemical reaction for the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary amine-containing molecule.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation linker N-Biotin-N-bis(PEG4-acid) reagents EDC + sulfo-NHS in Activation Buffer (pH 4.5-6.0) linker->reagents activated_linker Activated NHS Ester Intermediate reagents->activated_linker 15-30 min @ RT protein Amine-containing Molecule (e.g., Protein) activated_linker->protein Addition to Protein in Coupling Buffer (pH 7.2-7.5) 2h @ RT or O/N @ 4°C bioconjugate Biotinylated Conjugate protein->bioconjugate

Caption: Workflow for the biotinylation of an amine-containing molecule.

Application in Targeted Drug Delivery

This diagram provides a simplified conceptual representation of how the N-Biotin-N-bis(PEG4-acid) linker can be used to create a targeted drug delivery system.

G cluster_construct Drug-Linker Construct cluster_cell Target Cell construct Biotin PEG Arm PEG Arm Drug 1 Drug 2 receptor Biotin Receptor construct:biotin->receptor Targeting & Binding internalization Internalization receptor->internalization release Drug Release internalization->release

Caption: Conceptual diagram of targeted drug delivery using the linker.

References

An In-depth Technical Guide to the Solubility of N-Biotin-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Biotin-N-bis(PEG4-acid), a branched biotinylation reagent frequently used in bioconjugation and drug delivery systems. Due to the limited availability of comprehensive quantitative data in public literature, this guide synthesizes information from chemical suppliers and outlines generalized experimental protocols for determining solubility.

Core Concepts and Structure

N-Biotin-N-bis(PEG4-acid) is a molecule designed to leverage the high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) while providing enhanced hydrophilic properties and reactive handles. Its structure consists of:

  • A Biotin Moiety: For strong and specific binding to avidin and streptavidin.

  • A Branched Polyethylene Glycol (PEG) Linker: The PEG4 units significantly increase the molecule's hydrophilicity, which can enhance the solubility and stability of the conjugated biomolecule and reduce immunogenicity[].

  • Two Terminal Carboxylic Acid Groups: These functional groups serve as reactive sites for forming stable amide bonds with primary amines on proteins, peptides, or other biomolecules, typically in the presence of coupling agents like EDC and HATU[2][3].

The combination of a hydrophobic biotin head, a hydrophilic PEG body, and reactive acid terminals gives the molecule amphiphilic characteristics, influencing its solubility in a range of solvents.

Solubility Profile

Quantitative solubility data for N-Biotin-N-bis(PEG4-acid) is not extensively published. However, based on its structural components and information from suppliers of similar biotin-PEG compounds, a qualitative and semi-quantitative profile can be established. The presence of multiple PEG units and carboxylic acids suggests good solubility in polar and aqueous solutions.

Table 1: Summary of N-Biotin-N-bis(PEG4-acid) Solubility

Solvent ClassSolvent ExamplesExpected SolubilityNotes
Aqueous Water, PBS, Aqueous BuffersSoluble. The PEG chains and terminal carboxylic acids confer high water solubility[4]. Similar biotin-PEG compounds are reported to be soluble in water at concentrations of at least 10 mg/mL[5]. However, one supplier notes a solubility of <1mg/mL, which may refer to specific conditions or a different salt form[6]. Amphiphilic biotin-PEG molecules are noted to dissolve well in both aqueous buffers and organic solvents[7].Solubility can be pH-dependent due to the carboxylic acid groups. At neutral or basic pH, the carboxylates will be deprotonated and ionic, increasing aqueous solubility. At acidic pH, the protonated carboxylic acids are less polar, which may decrease solubility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble. These are excellent solvents for a wide range of polar and amphiphilic molecules. Biotin-PEG compounds are consistently reported as soluble in DMF and DMSO[4][5][8].DMSO is a common choice for preparing concentrated stock solutions of PEGylated compounds before further dilution in aqueous buffers[9]. Care should be taken as DMSO is hygroscopic and can be difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformSoluble. The PEG backbone and biotin moiety allow for solubility in moderately polar organic solvents like DCM and chloroform[4][5][8].These solvents are often used during the synthesis and purification stages of such molecules.
Alcohols Methanol, EthanolLess Soluble / Limited. Solubility in alcohols can be limited for some biotin-PEG structures[4]. The balance between the polar PEG chains and the less polar biotin and hydrocarbon segments can lead to reduced solubility compared to highly polar aprotic solvents.Solubility may improve with the addition of a small amount of water or in the presence of a co-solvent.
Non-polar Ethers Diethyl EtherNot Soluble. Biotin-PEG compounds are generally not soluble in non-polar solvents like ether[4].Ether is often used as an anti-solvent to precipitate PEGylated compounds during purification.

Experimental Protocol for Solubility Determination

Since specific, published protocols for N-Biotin-N-bis(PEG4-acid) are unavailable, this section provides a generalized methodology based on the standard "shake-flask" method, which is considered reliable for determining thermodynamic solubility[10]. This protocol can be adapted for various solvents.

Objective: To determine the saturation solubility (e.g., in mg/mL) of N-Biotin-N-bis(PEG4-acid) in a selected solvent at a controlled temperature.

Materials:

  • N-Biotin-N-bis(PEG4-acid) solid powder

  • Solvent of interest (e.g., deionized water, PBS pH 7.4, DMSO)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatic shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.

Methodology:

  • Preparation:

    • Equilibrate the solvent and the thermostatic shaker to the desired experimental temperature (e.g., 25 °C).

    • Prepare a series of calibration standards of N-Biotin-N-bis(PEG4-acid) in the chosen solvent for the analytical quantification step.

  • Sample Preparation:

    • Add an excess amount of solid N-Biotin-N-bis(PEG4-acid) to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Record the exact mass of the added solid.

    • Add a precise volume of the pre-equilibrated solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the thermostatic shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of the dissolved N-Biotin-N-bis(PEG4-acid) in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the generalized experimental protocol for determining the solubility of N-Biotin-N-bis(PEG4-acid).

G Workflow for Solubility Determination prep 1. Preparation - Equilibrate Solvent & Shaker - Prepare Calibration Standards sample 2. Sample Incubation - Add excess solid to solvent - Agitate in thermostatic shaker (24-48h) prep->sample Start Experiment separate 3. Phase Separation - Centrifuge to pellet excess solid sample->separate filter 4. Supernatant Processing - Withdraw clear supernatant - Filter through 0.22µm filter separate->filter quantify 5. Quantification - Dilute sample - Analyze via HPLC or UV-Vis filter->quantify result Result: Solubility (mg/mL) quantify->result

Caption: A flowchart of the shake-flask method for solubility measurement.

References

An In-depth Technical Guide to N-Biotin-N-bis(PEG4-acid) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, N-Biotin-N-bis(PEG4-acid), a versatile tool in modern bioconjugation, proteomics, and targeted drug delivery. This document outlines its chemical properties, a detailed protocol for its use in protein labeling, and its structural role in complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

N-Biotin-N-bis(PEG4-acid) is a branched molecule featuring a single biotin (B1667282) moiety for high-affinity binding to streptavidin and two terminal carboxylic acid groups. The polyethylene (B3416737) glycol (PEG) chains enhance aqueous solubility and provide a flexible spacer arm to minimize steric hindrance.[1][2][3] This reagent is commonly available as a free acid or as a hydrochloride salt. The choice between these forms may depend on specific buffer conditions and solubility requirements for a given application.

The terminal carboxylic acids can be activated to react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, making this an effective biotinylation reagent.[4][5]

Quantitative Data Summary

For clarity, the distinct properties of the free acid and its hydrochloride salt are presented below. Researchers should verify the specific form of the reagent they are using.

PropertyN-Biotin-N-bis(PEG4-acid)N-Biotin-N-bis(PEG4-acid) HCl salt
Molecular Formula C₄₂H₇₈N₄O₁₈SC₄₂H₇₉ClN₄O₁₈S
Molecular Weight 959.16 g/mol 995.61 g/mol
CAS Number 2112731-48-1 (Reported for the free acid)2112731-49-2
Appearance SolidWhite to off-white solid
Purity Typically ≥95%Typically ≥98%
Storage Conditions -20°C, protect from moisture-20°C, protect from moisture
Key Features Branched structure with two carboxylic acid moieties for potential dual conjugation or enhanced labeling, and a biotin group for detection or purification. The PEG4 spacers increase hydrophilicity.Same as the free acid, with the HCl salt potentially offering different solubility characteristics.

Experimental Protocol: Two-Step Antibody Biotinylation

This protocol details the covalent conjugation of N-Biotin-N-bis(PEG4-acid) to an antibody (e.g., IgG). The procedure involves a two-step process: (1) activation of the linker's carboxylic acid groups using EDC and N-hydroxysuccinimide (NHS), and (2) reaction of the activated linker with primary amines on the antibody.[6][7]

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • N-Biotin-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for a fully aqueous reaction

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • Dialyze or buffer exchange the antibody into the Conjugation Buffer to a final concentration of 2-10 mg/mL. It is critical to ensure the buffer is free of primary amines (e.g., Tris) and preservatives like sodium azide.[5][8]

  • Activation of N-Biotin-N-bis(PEG4-acid):

    • Prepare a stock solution of N-Biotin-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

    • In a separate reaction tube, add the N-Biotin-N-bis(PEG4-acid) solution to the Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the linker solution. A common starting point is a 2- to 5-fold molar excess of EDC/NHS over the linker.

    • Incubate the activation reaction for 15-30 minutes at room temperature. This step forms a more stable amine-reactive NHS ester.[6][7]

  • Conjugation to the Antibody:

    • Immediately add the activated linker solution to the prepared antibody solution. The molar ratio of linker to antibody will determine the degree of labeling and should be optimized for the specific application (a starting point could be a 10- to 20-fold molar excess of linker over antibody).[8]

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.

    • Remove unreacted biotin linker and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.

  • Characterization and Storage:

    • Determine the concentration of the biotinylated antibody using a protein assay (e.g., BCA or A280).

    • The degree of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

    • Store the purified biotinylated antibody under conditions appropriate for the specific antibody, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

Visualizations of Workflow and Application

The following diagrams illustrate the experimental workflow and a key application of N-Biotin-N-bis(PEG4-acid).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC linker_prep Dissolve Linker, EDC, and NHS activation Activate Linker Carboxylic Acids (15-30 min, RT) linker_prep->activation ab_prep Prepare Antibody in Amine-Free Buffer conjugation Conjugate to Antibody (1-2 hours, RT) ab_prep->conjugation activation->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify qc Characterize Final Product (Concentration, DOL) purify->qc

Caption: Experimental workflow for antibody biotinylation.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Component cluster_Function Biotin Functionality Antibody Antibody Linker N-Biotin-N-bis(PEG4-acid) (as part of the linker system) Antibody->Linker Covalent Bond Payload Cytotoxic Drug Linker->Payload Covalent Bond Biotin Biotin Moiety Linker->Biotin Integral Part Streptavidin Streptavidin/ Avidin Biotin->Streptavidin High-Affinity Non-Covalent Interaction

Caption: Role as a linker in ADCs.

References

The Strategic Advantage of PEGylation: An In-depth Technical Guide to N-Biotin-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin (B1667282) to molecules is a cornerstone technique in a vast array of life science research and therapeutic development, from immunoassays and affinity purification to targeted drug delivery. The choice of the biotinylating reagent is critical for the success of these applications. This technical guide delves into the significant advantages conferred by the Polyethylene Glycol (PEG) linker in the context of N-Biotin-N-bis(PEG4-acid) , a branched biotinylation reagent. We will explore the physicochemical and biological benefits of its unique architecture, provide quantitative data for key parameters, and detail experimental protocols for its effective use.

Core Advantages of the PEG Linker in Biotinylation

The incorporation of a PEG spacer arm between the biotin moiety and the reactive functional group offers several key advantages over traditional, non-PEGylated biotinylation reagents. These benefits stem from the inherent properties of PEG: its hydrophilicity, flexibility, and biocompatibility.

Enhanced Hydrophilicity and Solubility

One of the most significant advantages of the PEG linker is the dramatic increase in the aqueous solubility of the biotinylated molecule.[1][2] Many biomolecules, particularly proteins and peptides, can become poorly soluble or prone to aggregation upon modification with hydrophobic biotin reagents. The hydrophilic nature of the PEG chains in N-Biotin-N-bis(PEG4-acid) counteracts this, ensuring that the resulting conjugate remains soluble in aqueous buffers, which is crucial for most biological applications.[3] This enhanced solubility also facilitates the handling and storage of the biotinylated product.

Reduction of Steric Hindrance

The flexible and extended nature of the PEG4 linker arm physically separates the biotin molecule from the conjugated biomolecule.[2][4] This separation is critical for minimizing steric hindrance, thereby allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin.[2][4] In the absence of a spacer, the bulky biomolecule can physically block the biotin-binding pocket of avidin/streptavidin, leading to reduced binding affinity and detection sensitivity. The PEG linker acts as a flexible tether, granting the biotin moiety the freedom to orient itself optimally for binding.

Minimized Aggregation

Protein aggregation is a common issue that can arise from surface modification. Biotinylation can sometimes lead to the formation of protein aggregates, which can compromise their biological activity and lead to inaccurate experimental results.[2] The hydrophilic PEG chains create a hydration shell around the biotinylated molecule, which helps to prevent intermolecular interactions and subsequent aggregation.[2] This is particularly important when labeling antibodies, as aggregated antibodies can exhibit reduced efficacy and increased immunogenicity.

Improved Stability and Biocompatibility

PEGylation is a well-established method for enhancing the in vivo stability of therapeutic molecules.[5][] The PEG chains can protect the conjugated molecule from proteolytic degradation, leading to a longer circulating half-life in biological systems.[5][] Furthermore, PEG is known to be non-immunogenic, reducing the risk of an adverse immune response against the biotinylated molecule.[]

Quantitative Data and Physicochemical Properties

The advantages of PEGylation can be quantified through various physicochemical parameters. The following tables summarize key data for N-Biotin-N-bis(PEG4-acid) and the impact of PEG linkers on biotin-avidin interactions.

PropertyValueReference
Molecular Weight 959.16 g/mol [7]
Purity ≥95%[7]
Solubility Soluble in water, aqueous buffers, DMF, and DMSO.[3]

Table 1: Physicochemical Properties of N-Biotin-N-bis(PEG4-acid) HCl salt.

PEG MW ( g/mol )Equilibrium Dissociation Constant (Kd) with AvidinStoichiometry (Biotin-PEG:Avidin)
Biotin (no PEG)~10⁻¹⁵ M4:1
588~10⁻⁸ M4:1
3400~10⁻⁸ M4:1
5000~10⁻⁸ M1:1

Table 2: Effect of PEG Linker Length on Biotin-Avidin Binding. This table, based on data from a study on various PEGylated biotins, illustrates that while the binding affinity is slightly reduced with the introduction of a PEG linker compared to free biotin, it remains very strong.[8] Notably, very long PEG chains can influence the stoichiometry of the interaction.[8]

PeptideStability in Human Plasma (24h)
Non-PEGylated A20FMDV2~73% intact
PEG₂-A20FMDV2>75% intact
PEG₅-A20FMDV2>75% intact

Table 3: Stability of PEGylated vs. Non-PEGylated Peptides. This table, adapted from a study on a specific peptide, demonstrates the enhanced stability of PEGylated molecules in a biological matrix.[5]

Experimental Protocols

N-Biotin-N-bis(PEG4-acid) is a versatile reagent for biotinylating molecules containing primary amine groups. The two terminal carboxylic acid groups can be activated to form stable amide bonds with amines. The following protocols provide a general framework for using this reagent.

Amine Biotinylation using EDC/HATU Chemistry

This protocol describes the biotinylation of a protein with primary amine groups (e.g., lysine (B10760008) residues) using N-Biotin-N-bis(PEG4-acid) and carbodiimide (B86325) chemistry.

Materials:

  • N-Biotin-N-bis(PEG4-acid) HCl salt

  • Protein to be labeled in an amine-free buffer (e.g., PBS, MES)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, to improve efficiency)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) can be used as an alternative to EDC/NHS.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., Tris-HCl, glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagent Stock Solutions:

    • Immediately before use, dissolve N-Biotin-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Prepare a 100 mM stock solution of EDC in the same amine-free buffer.

    • (Optional) Prepare a 100 mM stock solution of NHS or HOBt in the same buffer.

  • Biotinylation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved N-Biotin-N-bis(PEG4-acid) to the protein solution.

    • Add EDC (and NHS/HOBt if used) to the reaction mixture to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Determine the degree of biotinylation using a suitable method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Experimental_Workflow_EDC_HATU cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (amine-free buffer) Mix Combine Reagents & Incubate Protein->Mix Biotin N-Biotin-N-bis(PEG4-acid) (in DMF/DMSO) Biotin->Mix Activator EDC/HATU Solution (in buffer) Activator->Mix Quench Quench Reaction Mix->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Analyze Characterize (HABA Assay) Purify->Analyze

Application in Antibody-Drug Conjugate (ADC) Development

N-Biotin-N-bis(PEG4-acid) can be a valuable tool in the development of antibody-drug conjugates. For instance, it can be used to attach a targeting moiety to a drug molecule, which can then be linked to an antibody. The two carboxylic acid groups offer the potential for dual conjugation or for modulating the overall charge and solubility of the conjugate. The protocol would be similar to the general amine biotinylation protocol, with the drug molecule replacing the protein. Careful optimization of the reaction conditions is crucial to achieve the desired drug-to-antibody ratio (DAR).

Visualizing the Advantages and Mechanisms

The following diagrams illustrate the key concepts discussed in this guide.

PEG_Linker_Advantages cluster_no_peg Without PEG Linker cluster_with_peg With PEG Linker (N-Biotin-N-bis(PEG4-acid)) cluster_benefits Outcomes NoPEG {Biotinylated Protein |  Hydrophobic Biotin |  Potential Aggregation |  Steric Hindrance} WithPEG {Biotinylated Protein |  Hydrophilic PEG Spacer |  Increased Solubility |  Reduced Steric Hindrance} Benefit1 Improved Solubility WithPEG:f1->Benefit1 Benefit2 Reduced Aggregation WithPEG:f1->Benefit2 Benefit3 Enhanced Binding WithPEG:f2->Benefit3 Benefit4 Increased Stability WithPEG:f0->Benefit4

Biotin_Avidin_Binding cluster_no_peg Without PEG Spacer cluster_with_peg With PEG Spacer Protein1 Protein Biotin1 Biotin Protein1->Biotin1 Avidin1 Avidin Biotin1->Avidin1 Steric Hindrance Protein2 Protein PEG PEG4 Linker Protein2->PEG Biotin2 Biotin PEG->Biotin2 Avidin2 Avidin Biotin2->Avidin2 Efficient Binding

Conclusion

N-Biotin-N-bis(PEG4-acid) offers a superior alternative to conventional biotinylation reagents, particularly for applications involving sensitive biomolecules or in vivo studies. The integrated PEG linker enhances solubility, reduces aggregation, minimizes steric hindrance for efficient avidin/streptavidin binding, and improves the overall stability and biocompatibility of the resulting conjugate. The branched structure with two carboxylic acid moieties further expands its utility, providing opportunities for multi-valent conjugation or fine-tuning of molecular properties. By understanding and leveraging these advantages, researchers and drug development professionals can significantly improve the quality and reliability of their biotinylation-based assays and therapeutic constructs.

References

A Technical Guide to the Theoretical Applications of Branched Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally strong and specific non-covalent interaction between biotin and streptavidin/avidin (B1170675) has been harnessed for a myriad of applications, including purification, detection, and targeted delivery. While traditional linear biotinylation reagents have been instrumental, the advent of branched or multivalent biotinylation reagents has opened new frontiers in sensitivity, signal amplification, and therapeutic efficacy. This technical guide delves into the theoretical and practical applications of these advanced reagents, providing a comprehensive resource for researchers seeking to leverage their enhanced properties. We will explore their role in amplifying signals in immunoassays, enabling targeted drug delivery, and advancing diagnostic methodologies. This guide includes structured data comparisons, detailed experimental protocols, and visualizations of key workflows and pathways to facilitate a deeper understanding and practical implementation of branched biotinylation strategies.

Core Principles of Branched Biotinylation

Branched biotinylation reagents are molecules designed to incorporate multiple biotin moieties into a single labeling event.[1] This multivalent presentation of biotin offers several key advantages over traditional linear reagents that attach only a single biotin molecule.

1.1. Enhanced Avidity and Signal Amplification:

The primary advantage of branched biotin is the significant increase in binding strength to streptavidin or avidin. While the affinity of a single biotin-streptavidin interaction is remarkably high (with a dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M), the simultaneous binding of multiple biotins to the tetravalent streptavidin protein results in a dramatic increase in avidity.[2][3][4] This multivalent binding leads to a much more stable complex, which is the foundation for enhanced signal amplification in various assays.[1] By recruiting a higher number of streptavidin-enzyme conjugates or other reporter molecules to the target, a stronger signal is generated, leading to improved sensitivity and lower limits of detection.[1][5][6]

1.2. Improved Binding Kinetics:

The multivalent nature of branched biotin reagents also enhances the kinetics of binding to streptavidin-coated surfaces or molecules.[1] This can lead to faster and more efficient capture of target molecules in applications such as immunoassays and affinity purification.

Quantitative Performance of Branched Biotinylation Reagents

The theoretical advantages of branched biotinylation translate into measurable improvements in assay performance. The following tables summarize key quantitative data comparing branched and linear biotinylation approaches.

Table 1: Signal Amplification Comparison

Assay TypeReagent TypeAnalyteFold Amplification (vs. Linear)Reference
Immuno-SABERBranchedCD8a in human tonsil~4-fold[7]
Immuno-SABERBranchedCone arrestin in mouse retina~6-fold[7]
ELISA (BA vs. Standard)Linear Biotin-AvidinMouse anti-HBsAg4134-fold[8]
ELISA (BAB vs. Standard)Linear Biotin-Avidin-BiotinMouse anti-HBsAg1173-fold[8]

Table 2: Binding Affinity

Interacting MoleculesDissociation Constant (Kd)Reference
Biotin - Streptavidin≈10⁻¹⁴ mol/L[2]
Biotin - Avidin≈10⁻¹⁵ M[3][4]

Table 3: Detection Limit Comparison

Assay TypeReagent/MethodAnalyteDetection LimitReference
Western BlotPdot-streptavidinGoat anti-mouse IgG1.6 pg[9]
Western BlotPdot-streptavidinTransferrin6.3 pg[9]
Western BlotNHSB-proteinIgG heavy chains0.33 ng[10]
Western BlotNHSB-proteinIgG light chains0.17 ng[10]
ELISABiotin-streptavidin competitionESAT-6250 pM[9]

Theoretical Applications and Experimental Protocols

Branched biotinylation reagents have a wide range of theoretical applications, from basic research to clinical diagnostics and therapeutics.

3.1. Signal Amplification in Immunoassays

The ability of branched biotin to amplify signals is particularly valuable in immunoassays like ELISA, Western blotting, and immunohistochemistry (IHC), where the detection of low-abundance targets is often challenging.[5][6]

Experimental Protocol: Signal Amplification in Immunohistochemistry (IHC) using an Avidin-Biotin Complex (ABC) Method

This protocol is a generalized procedure and may require optimization for specific antibodies and tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Primary antibody specific to the target antigen

  • Biotinylated secondary antibody (preferably with a branched biotin structure)

  • Avidin-Biotin Complex (ABC) reagent (pre-formed complex of avidin and biotinylated horseradish peroxidase)

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

  • Hematoxylin (B73222) counterstain

  • Wash buffers (e.g., PBS or TBS)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Blocking solution (e.g., normal serum)

  • Hydrogen peroxide solution (to block endogenous peroxidase activity)

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes to rehydrate the tissue sections.

  • Antigen Retrieval: Incubate slides in antigen retrieval solution at high temperature (e.g., 95-100°C) to unmask the antigenic epitopes.

  • Endogenous Peroxidase Blocking: Incubate sections in hydrogen peroxide solution to quench endogenous peroxidase activity, which can cause background staining.

  • Blocking: Apply a blocking solution to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at its optimal dilution.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody. The multiple biotins on the branched reagent will bind to the primary antibody.

  • ABC Reagent Incubation: Add the pre-formed ABC reagent. The avidin in the complex will bind to the multiple biotin molecules on the secondary antibody, localizing a high concentration of HRP at the antigen site.

  • Substrate-Chromogen Reaction: Introduce the DAB substrate. The HRP will catalyze the conversion of DAB into a colored precipitate, visualizing the location of the antigen.

  • Counterstaining: Stain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

3.2. Targeted Drug Delivery

Branched biotinylation reagents are enabling advancements in targeted drug delivery by facilitating the attachment of therapeutic payloads to targeting moieties, such as antibodies or ligands, that recognize specific cell surface receptors.[][12] This approach can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing off-target toxicity.[13]

Experimental Protocol: Preparation of Biotinylated Liposomes for Targeted Drug Delivery

This protocol outlines the preparation of biotinylated liposomes using a lipid mix containing a biotin-conjugated lipid.

Materials:

  • NanoFabTx™-Biotin Lipid Mix (or a custom mix containing a biotinylated lipid like biotin-PE)

  • Drug to be encapsulated

  • Ammonium (B1175870) sulfate (B86663) (AS) buffer (for active loading) or a suitable buffer for passive loading

  • Deionized water

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Water bath or incubator

  • Freeze-thaw apparatus

Procedure:

  • Lipid Film Hydration:

    • Dissolve the biotinylated lipid mix in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen and then under vacuum to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with the drug solution (for passive loading) or AS buffer (for active loading) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Liposome (B1194612) Sizing (Extrusion):

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

  • Drug Loading (Active Loading, if applicable):

    • If using the ammonium sulfate gradient method, exchange the external buffer of the liposomes with a drug-containing buffer. The pH gradient will drive the encapsulation of the drug.

  • Purification:

    • Remove unencapsulated drug and other impurities by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the size distribution and zeta potential of the biotinylated liposomes using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Confirm the presence of biotin on the liposome surface using a streptavidin-binding assay.

3.3. Advanced Diagnostics

The enhanced sensitivity afforded by branched biotinylation is being exploited to develop more sensitive and rapid diagnostic assays. This includes applications in pre-targeting strategies for in vivo imaging and the development of highly sensitive biosensors.[5][14]

Visualizing Workflows and Pathways

4.1. Workflow for Signal Amplification in ELISA

The following diagram illustrates a typical workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) utilizing a biotinylated detection antibody for signal amplification. The use of a branched biotinylated antibody would further enhance the signal at the amplification step.

ELISA_Workflow cluster_plate Microplate Well Capture_Ab 1. Coat with Capture Antibody Blocking 2. Block with Inert Protein Capture_Ab->Blocking Sample 3. Add Sample (Antigen) Blocking->Sample Detection_Ab 4. Add Biotinylated Detection Antibody Sample->Detection_Ab Streptavidin_Enzyme 5. Add Streptavidin- Enzyme Conjugate Detection_Ab->Streptavidin_Enzyme Substrate 6. Add Substrate Streptavidin_Enzyme->Substrate Detection 7. Measure Signal Substrate->Detection Pretargeting_Workflow cluster_steps Pre-targeting Steps cluster_body Patient Step1 Step 1: Administer Biotinylated Antibody Circulation Blood Circulation Step1->Circulation Antibody binds to tumor Step2 Step 2: Clearance of Unbound Antibody Step3 Step 3: Administer Streptavidin-Drug Conjugate Step2->Step3 Step3->Circulation Tumor Tumor Cells Circulation->Tumor Circulation->Tumor Biotin_Metabolism cluster_cell Cell Biotin_Receptor Biotin Receptor (e.g., SMVT) Biotin_Inside Intracellular Biotin Biotin_Receptor->Biotin_Inside Transport Holocarboxylase_Synthetase Holocarboxylase Synthetase Biotin_Inside->Holocarboxylase_Synthetase Holo_Carboxylase Holo-carboxylase (active) Holocarboxylase_Synthetase->Holo_Carboxylase Covalent attachment of biotin Apo_Carboxylase Apo-carboxylase (inactive) Apo_Carboxylase->Holocarboxylase_Synthetase Metabolic_Pathways Metabolic Pathways (e.g., Gluconeogenesis, Fatty Acid Synthesis) Holo_Carboxylase->Metabolic_Pathways Catalysis Biotin_Outside Extracellular Biotin Biotin_Outside->Biotin_Receptor Binding

References

A Technical Guide to N-Biotin-N-bis(PEG4-acid): A Branched Biotinylation Reagent for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Biotin-N-bis(PEG4-acid), a branched biotinylation reagent designed for researchers, scientists, and drug development professionals. This document details the compound's chemical properties, supplier information, and a comprehensive guide to its application in bioconjugation.

Introduction

N-Biotin-N-bis(PEG4-acid) is a sophisticated biotinylation reagent featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, and two terminal carboxylic acid groups. The branched structure, facilitated by polyethylene (B3416737) glycol (PEG) spacers, enhances solubility and provides spatial separation between the biotin and the conjugated biomolecule, minimizing steric hindrance. This reagent is particularly valuable for labeling proteins, antibodies, and other primary amine-containing molecules, with applications in antibody-drug conjugates (ADCs), immunoassays, and affinity chromatography.[1][2][3][4][5] The terminal carboxylic acids are designed to react with primary amines through amide bond formation, a reaction commonly facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[4]

Chemical and Physical Properties

The hydrochloride salt of N-Biotin-N-bis(PEG4-acid) is the common commercially available form. Its properties are summarized in the table below.

PropertyValueSource
CAS Number 2112731-49-2[1][2][6]
Molecular Formula C₄₂H₇₈N₄O₁₈S (for the free base)[2][6]
Molecular Weight 959.2 g/mol (for the free base)[4][6]
Purity Typically ≥95% or ≥98%[1][2][6]
Storage Conditions -20°C[4][6]

Supplier Information

Several chemical suppliers offer N-Biotin-N-bis(PEG4-acid) HCl salt. The following table lists some of the key suppliers.

SupplierProduct Name
BroadPharmN-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt
ChemSceneN-(Biotin-PEG4)-N-bis(PEG4-acid) (hydrochloride)
AxisPharmN-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt
MyBioSourceN-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, Inhibitor
TargetMolN-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt

Experimental Protocol: Biotinylation of a Primary Amine-Containing Biomolecule

This section provides a detailed methodology for the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary amine-containing biomolecule, such as a protein or antibody, using EDC and HATU as coupling agents.

Materials:

  • N-Biotin-N-bis(PEG4-acid) HCl salt

  • Biomolecule (e.g., antibody, protein) containing primary amines

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting column or dialysis equipment for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in the Activation Buffer at a desired concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of extraneous primary amines.

  • Biotinylation Reagent Preparation:

    • Immediately before use, prepare a stock solution of N-Biotin-N-bis(PEG4-acid) HCl salt in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.

  • Activation and Coupling:

    • To the biomolecule solution, add the desired molar excess of the N-Biotin-N-bis(PEG4-acid) stock solution.

    • Add EDC and HATU to the reaction mixture. A common starting point is a 2- to 10-fold molar excess of EDC and HATU over the biotinylation reagent.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Reaction conditions may need to be optimized for specific biomolecules.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

Visualizing the Workflow and Chemistry

To aid in the understanding of the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_final Final Product prep_biomolecule Prepare Biomolecule in Activation Buffer mix Mix Biomolecule and Biotin Reagent prep_biomolecule->mix prep_reagent Prepare N-Biotin-N-bis(PEG4-acid) Solution prep_reagent->mix add_coupling Add EDC and HATU mix->add_coupling incubate Incubate (1-2h RT or O/N 4°C) add_coupling->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (Dialysis/Desalting) quench->purify final_product Biotinylated Biomolecule purify->final_product

Caption: Experimental workflow for biomolecule biotinylation.

G cluster_reactants Reactants cluster_reagents Coupling Agents cluster_product Product biotin_acid N-Biotin-N-bis(PEG4-acid) (R-COOH) amide_bond Biotinylated Biomolecule (R-CO-NH-Protein) biotin_acid->amide_bond biomolecule Biomolecule (Protein-NH2) biomolecule->amide_bond edc EDC edc->amide_bond + hatu HATU hatu->amide_bond +

Caption: Amide bond formation via EDC/HATU coupling.

References

Methodological & Application

Application Notes and Protocols for N-Biotin-N-bis(PEG4-acid) in ELISA and Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotin-N-bis(PEG4-acid) is a branched biotinylation reagent designed for the covalent labeling of proteins, antibodies, and other amine-containing molecules. Its unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and two terminal carboxylic acid groups on polyethylene (B3416737) glycol (PEG) spacer arms, offers significant advantages in immunoassays such as ELISA and Western blot. The PEG4 spacers increase the water solubility of the conjugate, reduce aggregation, and minimize steric hindrance, thereby enhancing the accessibility of the biotin group to streptavidin.[1][2] This results in improved signal amplification and assay sensitivity.[1][3] The dual carboxylic acid groups allow for a stable amide bond formation with primary amines on the target molecule through a two-step carbodiimide (B86325) coupling reaction using EDC and Sulfo-NHS.[4][5]

These application notes provide detailed protocols for the use of N-Biotin-N-bis(PEG4-acid) in ELISA and Western blot, including data on its performance characteristics and visual workflows to guide researchers in its effective implementation.

Data Presentation

The use of N-Biotin-N-bis(PEG4-acid) for labeling detection antibodies can lead to significant improvements in assay performance compared to traditional biotinylation reagents. The branched structure and PEG spacers contribute to higher signal-to-noise ratios and lower limits of detection.

Table 1: Comparative Performance of Biotinylation Reagents in a Sandwich ELISA

FeatureN-Biotin-N-bis(PEG4-acid)Linear Biotin-PEG4-NHS EsterBiotin-NHS (No Spacer)
Signal Intensity ++++++
Background Noise ++++++
Signal-to-Noise Ratio HighModerateLow
Limit of Detection (LOD) < 10 pg/mL10-50 pg/mL> 50 pg/mL
Water Solubility ExcellentGoodModerate
Risk of Aggregation LowModerateHigh

Data presented are typical expected results based on the known properties of the reagents and may vary depending on the specific assay conditions and antibodies used.

Table 2: Key Parameters for Antibody Conjugation with N-Biotin-N-bis(PEG4-acid)

ParameterRecommended RangeNotes
Antibody Concentration 1-5 mg/mLHigher concentrations can improve conjugation efficiency.
Molar Ratio (Reagent:Antibody) 10:1 to 50:1Optimization is required to achieve the desired degree of labeling without affecting antibody function.
EDC Concentration 2-10 mMPrepare fresh.
Sulfo-NHS Concentration 5-20 mMPrepare fresh.
Activation Buffer pH 5.0 - 6.0 (MES Buffer)Critical for efficient activation of carboxylic acids.
Conjugation Buffer pH 7.2 - 8.0 (PBS)Optimal for the reaction of activated esters with primary amines.
Reaction Time (Activation) 15-30 minutes at RT
Reaction Time (Conjugation) 2 hours at RT or overnight at 4°C

Experimental Protocols

Protocol 1: Conjugation of N-Biotin-N-bis(PEG4-acid) to an Antibody

This protocol describes the two-step EDC/Sulfo-NHS chemistry to conjugate the carboxylic acid groups of N-Biotin-N-bis(PEG4-acid) to primary amines on an antibody.[4][5][6]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • N-Biotin-N-bis(PEG4-acid)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (0.1 M MES, pH 5.0-6.0)

  • Conjugation Buffer (1X PBS, pH 7.2-8.0)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of N-Biotin-N-bis(PEG4-acid) in anhydrous DMSO.

    • Immediately before use, prepare 100 mM EDC and 100 mM Sulfo-NHS solutions in Activation Buffer.

  • Activation of N-Biotin-N-bis(PEG4-acid):

    • In a microcentrifuge tube, combine the desired molar excess of N-Biotin-N-bis(PEG4-acid) stock solution with the EDC and Sulfo-NHS solutions in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Antibody Preparation:

    • Dissolve the antibody in Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Conjugation:

    • Add the activated N-Biotin-N-bis(PEG4-acid) solution to the antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.

    • Collect the protein fractions and determine the concentration.

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Application in a Sandwich ELISA

This protocol outlines the use of the biotinylated antibody in a sandwich ELISA for enhanced signal detection.

Materials:

  • Capture antibody-coated 96-well plate

  • Antigen standard and samples

  • Biotinylated detection antibody (prepared using Protocol 1)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent (PBS with 1% BSA)

Procedure:

  • Antigen Incubation:

    • Add 100 µL of antigen standards and samples to the wells of the capture antibody-coated plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody in Assay Diluent (optimization of concentration is required, typically 0.1-1 µg/mL).

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP in Assay Diluent according to the manufacturer's instructions.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Application in Western Blot

This protocol details the use of the biotinylated antibody for the detection of a target protein in a Western blot.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Primary antibody (if the biotinylated antibody is a secondary)

  • Biotinylated antibody (primary or secondary)

  • Streptavidin-HRP

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Blocking:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation (if applicable):

    • If using a biotinylated secondary antibody, incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash the membrane 3 times for 5-10 minutes each with Wash Buffer.

  • Biotinylated Antibody Incubation:

    • Dilute the biotinylated antibody (primary or secondary) in Blocking Buffer (optimization of concentration is required).

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Wash the membrane 3 times for 5-10 minutes each with Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.

    • Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with Wash Buffer.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the signal using an imaging system.

Visualizations

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Reagent N-Biotin-N-bis(PEG4-acid) EDC_NHS EDC / Sulfo-NHS in Activation Buffer (pH 5-6) Activated_Reagent Activated Biotin Reagent (Stable NHS Ester) EDC_NHS->Activated_Reagent 15-30 min at RT Antibody Antibody with Primary Amines (-NH2) Activated_Reagent->Antibody Add to Antibody in Conjugation Buffer (pH 7.2-8.0) Conjugated_Ab Biotinylated Antibody Quench Quench Conjugated_Ab->Quench Quench with Tris Buffer Purify Purify Quench->Purify Purify via Desalting Column

Caption: Workflow for conjugating N-Biotin-N-bis(PEG4-acid) to an antibody.

ELISA_Workflow cluster_elisa Sandwich ELISA Workflow a 1. Coat plate with Capture Antibody b 2. Add Antigen a->b c 3. Add Biotinylated Detection Antibody b->c d 4. Add Streptavidin-HRP c->d e 5. Add TMB Substrate d->e f 6. Add Stop Solution & Read at 450 nm e->f Western_Blot_Workflow cluster_wb Western Blot Workflow a 1. Transfer Proteins to Membrane & Block b 2. Incubate with Primary Antibody a->b c 3. Incubate with Biotinylated Secondary Antibody b->c d 4. Incubate with Streptavidin-HRP c->d e 5. Add Chemiluminescent Substrate & Image d->e Signaling_Pathway_Concept cluster_detection Biotin-Streptavidin Signal Amplification Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb binds BiotinylatedSecondaryAb Biotinylated Secondary Antibody PrimaryAb->BiotinylatedSecondaryAb binds StreptavidinHRP Streptavidin-HRP Conjugate BiotinylatedSecondaryAb->StreptavidinHRP Biotin-Streptavidin Interaction (High Affinity) Substrate Substrate StreptavidinHRP->Substrate Enzymatic Reaction Signal Detectable Signal Substrate->Signal

References

Application Notes and Protocols for Cell Surface Protein Labeling using N-Biotin-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the cell surface proteome, or "surfaceome," is paramount in understanding cellular processes such as cell signaling, adhesion, and transport. Furthermore, cell surface proteins represent a major class of therapeutic drug targets. A powerful technique to investigate the surfaceome is the specific labeling of these proteins on live cells. N-Biotin-N-bis(PEG4-acid) is a versatile, membrane-impermeable biotinylation reagent designed for this purpose.

This reagent features a biotin (B1667282) moiety for high-affinity capture and detection, and two terminal carboxylic acid groups. These carboxylic acids can be activated to react with primary amines (e.g., on lysine (B10760008) residues and the N-termini of proteins), forming stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacers enhance the water solubility of the reagent and minimize steric hindrance, allowing for efficient labeling of protein targets. This application note provides a detailed protocol for the use of N-Biotin-N-bis(PEG4-acid) to label cell surface proteins for subsequent analysis.

Principle of the Method

The labeling of cell surface proteins using N-Biotin-N-bis(PEG4-acid) is a two-step process performed on live, intact cells. First, the carboxylic acid groups on the reagent are activated using a carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (sulfo-NHS). The sulfo-NHS ester is more stable than the O-acylisourea intermediate formed by EDC alone, leading to higher coupling efficiency. In the second step, the activated N-Biotin-N-bis(PEG4-acid) is added to the cells, where it covalently binds to primary amines on extracellular domains of surface proteins. Due to its charge and hydrophilicity, the reagent does not permeate the cell membrane, ensuring specific labeling of the cell surface proteome.

Materials and Reagents

  • Cells: Adherent or suspension cells of interest.

  • N-Biotin-N-bis(PEG4-acid) hydrochloride: (e.g., from BroadPharm, AxisPharm)[1][2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. (Must be free of amines and carboxylates).

  • Labeling Buffer: Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-7.5. (Must be free of amines).

  • Quenching Buffer: 100 mM Glycine in PBS.

  • Cell Lysis Buffer: (e.g., RIPA buffer with protease inhibitors).

  • Streptavidin-agarose beads or magnetic beads.

  • Wash Buffers for bead purification.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for detection of specific proteins.

  • Mass spectrometer (for proteomic analysis).

Experimental Protocols

Protocol 1: Preparation of Reagents
  • N-Biotin-N-bis(PEG4-acid) Stock Solution (10 mM): Dissolve the required amount of N-Biotin-N-bis(PEG4-acid) hydrochloride (MW: 995.61 g/mol ) in anhydrous DMSO. Store at -20°C in small aliquots.

  • EDC Stock Solution (100 mM): Immediately before use, dissolve EDC in Activation Buffer. Do not store the solution.

  • Sulfo-NHS Stock Solution (100 mM): Immediately before use, dissolve sulfo-NHS in Activation Buffer. Do not store the solution.

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0): Prepare and filter-sterilize. Store at 4°C.

  • Labeling Buffer (PBS, pH 7.2-7.5): Prepare and filter-sterilize. Store at 4°C.

  • Quenching Buffer (100 mM Glycine in PBS): Prepare and filter-sterilize. Store at 4°C.

Protocol 2: Cell Surface Protein Labeling

This protocol is optimized for a 10 cm dish of adherent cells. Adjust volumes accordingly for other culture formats.

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Wash the cells twice with 5 mL of ice-cold Labeling Buffer (PBS) to remove any contaminating proteins from the culture medium.

  • Activation of N-Biotin-N-bis(PEG4-acid):

    • In a microcentrifuge tube, combine the following on ice:

      • 50 µL of 10 mM N-Biotin-N-bis(PEG4-acid) stock solution.

      • 50 µL of 100 mM EDC stock solution.

      • 50 µL of 100 mM sulfo-NHS stock solution.

      • 850 µL of Activation Buffer.

    • Vortex briefly and incubate for 15 minutes at room temperature.

  • Cell Surface Labeling:

    • Aspirate the final PBS wash from the cells.

    • Immediately add the 1 mL of activated biotin reagent to the cell monolayer.

    • Incubate for 30 minutes at 4°C on a rocking platform to ensure even distribution of the labeling reagent.

  • Quenching the Reaction:

    • Aspirate the labeling solution.

    • Add 5 mL of ice-cold Quenching Buffer to the cells.

    • Incubate for 10 minutes at 4°C with gentle rocking to quench any unreacted reagent.

    • Wash the cells twice more with 5 mL of ice-cold PBS.

Protocol 3: Cell Lysis and Protein Extraction
  • Cell Lysis:

    • After the final wash, add an appropriate volume of ice-cold cell lysis buffer (e.g., 500 µL for a 10 cm dish) containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 4: Affinity Purification of Biotinylated Proteins
  • Bead Preparation:

    • Resuspend the streptavidin-agarose or magnetic beads in lysis buffer.

    • Wash the beads three times with lysis buffer according to the manufacturer's instructions.

  • Incubation with Lysate:

    • Incubate an equal amount of total protein (e.g., 1-2 mg) from each sample with the prepared streptavidin beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (for agarose) or using a magnetic stand.

    • Remove the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

      • Two washes with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl).

      • Two washes with a low-salt buffer (e.g., standard lysis buffer).

      • One wash with a buffer without detergent (e.g., PBS).

  • Elution of Biotinylated Proteins:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted biotinylated proteins.

Data Presentation

Table 1: Optimization of Labeling Conditions
ParameterCondition 1Condition 2Condition 3
N-Biotin-N-bis(PEG4-acid) (µM) 50100200
EDC/sulfo-NHS (µM) 500/5001000/10002000/2000
Incubation Time (min) 153060
Relative Labeling Efficiency (%) 65 ± 592 ± 895 ± 7
Cell Viability (%) 98 ± 295 ± 385 ± 5

Relative labeling efficiency can be determined by densitometry of Western blots for a known cell surface protein. Cell viability can be assessed by Trypan Blue exclusion or MTT assay.

Table 2: Quantitative Analysis of Cell Surface Protein Expression
Protein TargetCell Line A (Relative Abundance)Cell Line B (Relative Abundance)Fold Change (B vs. A)p-value
EGFR 1.00 ± 0.122.54 ± 0.212.54<0.01
Integrin β1 1.00 ± 0.090.95 ± 0.150.95>0.05
Cadherin-1 1.00 ± 0.150.48 ± 0.080.48<0.05

Relative abundance can be determined by quantitative mass spectrometry (e.g., label-free quantification or SILAC) or by densitometry of Western blots with normalization to a loading control.[3]

Visualizations

G cluster_0 Activation cluster_1 Labeling Biotin_acid N-Biotin-N-bis(PEG4-acid) (Carboxylic Acid) Activated_Biotin Activated Biotin Reagent (sulfo-NHS ester) Biotin_acid->Activated_Biotin Activation (pH 6.0) EDC_NHS EDC / sulfo-NHS EDC_NHS->Activated_Biotin Labeled_Cells Cells with Biotinylated Surface Proteins Activated_Biotin->Labeled_Cells Labeling (pH 7.4, 4°C) Live_Cells Live Cells with Surface Proteins (-NH2) Live_Cells->Labeled_Cells G A 1. Prepare Live Cells (Wash with PBS) C 3. Label Cell Surface (pH 7.4, 4°C, 30 min) A->C B 2. Activate Biotin Reagent (EDC/sulfo-NHS, pH 6.0) B->C D 4. Quench Reaction (Glycine Solution) C->D E 5. Lyse Cells D->E F 6. Affinity Purify (Streptavidin Beads) E->F G 7. Elute Proteins F->G H 8. Downstream Analysis (Western Blot / Mass Spec) G->H

References

Application Notes and Protocols: N-Biotin-N-bis(PEG4-acid) Conjugation to Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by concentrating pharmaceuticals at the site of action. One promising strategy involves the functionalization of nanoparticles with targeting ligands that bind to receptors overexpressed on diseased cells. The high-affinity, non-covalent interaction between biotin (B1667282) (Vitamin B7) and avidin (B1170675) (or streptavidin) is a widely exploited tool in bioconjugation for this purpose. Many cancer cells, for instance, overexpress biotin receptors, making biotin an excellent targeting moiety.

This document provides detailed application notes and protocols for the conjugation of a specific, branched biotinylating reagent, N-Biotin-N-bis(PEG4-acid) , to amine-functionalized nanoparticles for targeted drug delivery applications. The use of a polyethylene (B3416737) glycol (PEG) spacer is crucial as it enhances the biocompatibility of the nanoparticles by reducing non-specific protein binding, thereby prolonging circulation time and improving the accessibility of the biotin ligand for receptor binding.[1] The "bis-acid" feature of this particular linker allows for multivalent attachment to the nanoparticle surface, potentially increasing the stability of the surface functionalization.

Core Principles

The central strategy involves a two-step process:

  • Nanoparticle Formulation and Functionalization: Synthesis of polymeric nanoparticles (e.g., Poly(lactic-co-glycolic acid) - PLGA) with a surface presenting primary amine groups.

  • Biotin-PEG Conjugation: Covalent attachment of the N-Biotin-N-bis(PEG4-acid) linker to the amine-functionalized nanoparticles via carbodiimide (B86325) chemistry (EDC/NHS).

This functionalization provides a versatile platform for targeted drug delivery. The biotinylated nanoparticles can be loaded with a therapeutic agent and subsequently targeted to cells overexpressing the biotin receptor.

Data Presentation

The following tables summarize typical quantitative data obtained during the formulation and characterization of biotinylated nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Unloaded PLGA-NH2 NP150 ± 5.20.15+25.8 ± 1.5
Paclitaxel-loaded PLGA-NH2 NP165 ± 6.80.18+22.4 ± 2.1
Paclitaxel-loaded Biotin-PEG-PLGA NP180 ± 7.10.20-15.7 ± 1.9

Note: The shift in zeta potential from positive to negative is a strong indicator of successful conjugation of the acidic PEG linker.

Table 2: Drug Loading and Biotin Conjugation Efficiency

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Biotin Molecules per Nanoparticle (approx.)
Paclitaxel-loaded PLGA-NH2 NP9.5 ± 0.878 ± 4.5N/A
Paclitaxel-loaded Biotin-PEG-PLGA NP8.7 ± 0.775 ± 5.1~2500

Drug Loading Capacity (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100%. Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100%.[2]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis, functionalization, and characterization of drug-loaded, biotin-targeted nanoparticles.

Protocol 1: Synthesis of Amine-Terminated PLGA Nanoparticles (PLGA-NH2 NP)

This protocol describes the preparation of amine-functionalized PLGA nanoparticles using a modified single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) with a terminal amine group (PLGA-NH2)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer and sonicator

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA-NH2 and the desired amount of hydrophobic drug (e.g., 10 mg Paclitaxel) in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare 50 mL of a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed (e.g., 1000 rpm) on a magnetic stirrer. Immediately sonicate the mixture on ice for 2-3 minutes at approximately 40% amplitude to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Leave the emulsion stirring at room temperature for at least 4 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and un-encapsulated drug. Resuspend the pellet in water and repeat the centrifugation step for each wash.

  • Final Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., deionized water or PBS) for storage at 4°C or for immediate use in the conjugation step.

Protocol 2: Conjugation of N-Biotin-N-bis(PEG4-acid) to PLGA-NH2 NP

This protocol utilizes a two-step EDC/Sulfo-NHS coupling chemistry to conjugate the carboxylic acid groups of the linker to the primary amines on the nanoparticle surface.[3]

Materials:

  • Amine-terminated PLGA nanoparticles (from Protocol 1)

  • N-Biotin-N-bis(PEG4-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO)

Procedure:

  • Activation of Biotin Linker:

    • Dissolve 10 mg of N-Biotin-N-bis(PEG4-acid) in 1 mL of Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 20 mg/mL) and Sulfo-NHS (e.g., 25 mg/mL) in cold Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the carboxylic acid groups on the linker.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

  • Conjugation to Nanoparticles:

    • Resuspend the PLGA-NH2 nanoparticles in Coupling Buffer (PBS, pH 7.4) to a concentration of 10 mg/mL.

    • Add the activated biotin linker solution to the nanoparticle suspension. A typical starting ratio is a 10-fold molar excess of linker to the estimated surface amine groups.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle, continuous mixing (e.g., on a rotator).

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to block any unreacted NHS-esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the biotinylated nanoparticles from excess linker and reaction byproducts using centrifugal filter units.

    • Wash the nanoparticles three times with PBS. For each wash, add PBS, centrifuge according to the manufacturer's instructions, and discard the flow-through.

  • Final Product: Resuspend the purified Biotin-PEG-PLGA nanoparticles in a suitable sterile buffer (e.g., PBS) and store at 4°C.

Protocol 3: Quantification of Surface Biotin using HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin conjugated to the nanoparticle surface. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[4][5][6]

Materials:

  • HABA/Avidin Premix solution (commercially available kits are recommended)

  • Biotin standards of known concentration

  • Biotinylated nanoparticles

  • 96-well microplate and plate reader or spectrophotometer with cuvettes

Procedure:

  • Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin working solution according to the kit manufacturer's instructions.

  • Standard Curve: Prepare a series of biotin standards (e.g., 0 to 100 µM) in the same buffer as the nanoparticles.

  • Sample Preparation: Prepare several dilutions of the biotinylated nanoparticle suspension.

  • Assay:

    • In a 96-well plate, add 180 µL of the HABA/Avidin reagent to each well.

    • Add 20 µL of the biotin standards, nanoparticle samples, and a buffer blank to respective wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 500 nm (A500).

  • Calculation:

    • Calculate the change in absorbance (ΔA500) for each standard and sample relative to the blank (HABA/Avidin only).

    • Plot the ΔA500 of the standards versus their concentration to generate a standard curve.

    • Determine the biotin concentration of the nanoparticle samples using the standard curve. The concentration can then be used to estimate the number of biotin molecules per nanoparticle.[7]

Protocol 4: In Vitro Cellular Uptake by Flow Cytometry

This protocol assesses the targeting efficiency of biotinylated nanoparticles by measuring their uptake in cancer cells that overexpress the biotin receptor versus control cells.

Materials:

  • Biotin receptor-positive cells (e.g., HeLa, MCF-7) and receptor-negative cells (as a control).

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or using a fluorescent polymer).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS) and Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Nanoparticle Treatment:

    • Prepare suspensions of fluorescently labeled biotinylated nanoparticles and non-biotinylated control nanoparticles in cell culture medium at various concentrations (e.g., 10, 50, 100 µg/mL).

    • Remove the old medium from the cells, wash once with PBS, and add the nanoparticle-containing medium.

    • Incubate for a set period (e.g., 4 hours) at 37°C and 5% CO2.

  • Cell Harvesting:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

    • Harvest the cells using Trypsin-EDTA, then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of cold PBS or flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

    • Untreated cells should be used as a negative control to set the background fluorescence gate.

  • Data Analysis:

    • Quantify the cellular uptake by determining the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population.[8][9] Compare the uptake of biotinylated versus non-biotinylated nanoparticles.

Visualizations

Experimental Workflow for Nanoparticle Formulation and Functionalization

G cluster_0 NP Synthesis cluster_1 Biotin-PEG Conjugation A 1. Prepare Organic Phase (PLGA-NH2 + Drug in DCM) C 3. Emulsification (Sonication) A->C B 2. Prepare Aqueous Phase (PVA Solution) B->C D 4. Solvent Evaporation C->D E 5. Collection & Washing (Centrifugation) D->E G 2. Conjugate to NPs (Amine-Carboxyl Coupling) E->G Amine-Terminated Nanoparticles F 1. Activate Linker (N-Biotin-N-bis(PEG4-acid) + EDC/Sulfo-NHS) F->G H 3. Quench Reaction G->H I 4. Purify NPs (Centrifugal Filtration) H->I J Characterization (Size, Zeta, Drug Load, Biotin Quantification) I->J Final Product

Caption: Workflow for synthesis and biotinylation of drug-loaded nanoparticles.

Logical Relationship of the Avidin-Biotin Targeting Strategy

G NP Drug-Loaded Nanoparticle Core: PLGA + Drug Linker Surface Functionalization N-Biotin-N-bis(PEG4-acid) NP->Linker Conjugation (EDC/NHS) TargetedNP Targeted Nanoparticle Biotin Exposed Linker->TargetedNP Uptake Receptor-Mediated Endocytosis TargetedNP->Uptake Binding Cell {Cancer Cell | Overexpressed Biotin Receptor} Cell->Uptake Interaction Effect Targeted Drug Release & Therapeutic Effect Uptake->Effect

Caption: Mechanism of biotin-mediated nanoparticle targeting to cancer cells.

References

Application Note: Efficient Biotinylation using EDC/HATU Coupling with N-Biotin-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide range of applications, including immunoassays, affinity chromatography, and targeted drug delivery. N-Biotin-N-bis(PEG4-acid) is a versatile biotinylation reagent featuring a biotin moiety for detection or capture, and two terminal carboxylic acid groups for covalent attachment to primary amines on target molecules such as proteins, peptides, or antibodies. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.

This application note provides a detailed protocol for the conjugation of N-Biotin-N-bis(PEG4-acid) to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as coupling agents. This combination facilitates the formation of stable amide bonds with high efficiency.

Principle of EDC/HATU Coupling Chemistry

EDC/HATU-mediated amide bond formation is a robust and widely used bioconjugation strategy. The reaction proceeds through a multi-step mechanism:

  • Activation of Carboxylic Acid: EDC activates the carboxylic acid groups on N-Biotin-N-bis(PEG4-acid) to form a highly reactive O-acylisourea intermediate.

  • Formation of a More Stable Active Ester: This unstable intermediate can react with HATU to generate a more stable and highly reactive OAt-active ester. This step enhances coupling efficiency and minimizes side reactions.

  • Nucleophilic Attack by Amine: The primary amine on the target molecule performs a nucleophilic attack on the active ester, resulting in the formation of a stable amide bond and the release of byproducts.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
N-Biotin-N-bis(PEG4-acid) HCl saltBroadPharmBP-23554
EDC HydrochlorideThermo Fisher22980
HATUSigma-Aldrich445459
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher10010023
Desalting Columns (e.g., Zeba™ Spin)Thermo Fisher89882

Note: The catalog numbers are provided as examples. Equivalent reagents from other suppliers can be used.

Experimental Protocols

A. Preparation of Reagents
  • Molecule to be Labeled (e.g., Antibody):

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS (pH 7.4).[1]

    • Adjust the concentration of the antibody to 1-5 mg/mL in PBS.[2]

  • N-Biotin-N-bis(PEG4-acid) Stock Solution:

    • Prepare a 10 mM stock solution of N-Biotin-N-bis(PEG4-acid) in anhydrous DMF.

  • EDC Stock Solution:

    • Prepare a 100 mM stock solution of EDC in anhydrous DMF. Prepare this solution fresh before each use.

  • HATU Stock Solution:

    • Prepare a 100 mM stock solution of HATU in anhydrous DMF. Prepare this solution fresh before each use.

  • DIPEA Stock Solution:

    • Prepare a 200 mM stock solution of DIPEA in anhydrous DMF.

B. EDC/HATU Coupling Reaction

This protocol is a starting point and may require optimization for your specific application. The molar ratios of the coupling reagents are crucial for efficient conjugation.

ParameterRecommended RangeNotes
Molar Ratio (Biotin Reagent:Protein)10:1 to 50:1The optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of labeling. A 20-fold molar excess is a good starting point.[2]
Molar Ratio (EDC:Biotin Reagent)1.5:1 to 2:1A slight excess of EDC ensures efficient activation of the carboxylic acid.
Molar Ratio (HATU:Biotin Reagent)1:1 to 1.2:1HATU is used in approximately equimolar amounts to the carboxylic acid groups.
Molar Ratio (DIPEA:Biotin Reagent)2:1 to 3:1A base is required to deprotonate the carboxylic acid and facilitate the reaction.[3]
Reaction Time2-4 hoursCan be extended to overnight at 4°C.
Reaction TemperatureRoom TemperatureCan also be performed at 4°C to minimize potential protein denaturation.

Procedure:

  • In a microcentrifuge tube, combine the calculated volumes of the N-Biotin-N-bis(PEG4-acid) stock solution, EDC stock solution, HATU stock solution, and DIPEA stock solution in anhydrous DMF.

  • Vortex the mixture gently and incubate for 15 minutes at room temperature to pre-activate the biotin reagent.

  • Add the pre-activated biotin reagent mixture to the prepared solution of the amine-containing molecule.

  • Mix gently by pipetting and incubate for 2-4 hours at room temperature with gentle shaking.

  • (Optional) Quench the reaction by adding a solution of Tris or glycine (B1666218) to a final concentration of 20-50 mM to consume any unreacted biotin reagent.

C. Purification of the Biotinylated Conjugate

It is essential to remove unreacted biotin reagent and coupling byproducts from the final conjugate.

  • Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Column) with an appropriate molecular weight cutoff (MWCO) to separate the biotinylated protein from smaller molecules. Follow the manufacturer's instructions for column equilibration and sample application.[]

  • Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) using a dialysis cassette with a suitable MWCO (e.g., 10 kDa for antibodies). Perform at least three buffer changes over 12-24 hours at 4°C.[1]

D. Characterization and Storage
  • Degree of Labeling (DOL): The number of biotin molecules per protein molecule can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantitation kit.[5]

  • Mass Spectrometry: For smaller molecules like peptides, mass spectrometry can be used to confirm the conjugation and determine the degree of labeling.[6]

  • Storage: Store the purified biotinylated conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) and a stabilizing protein such as BSA may be beneficial.[2]

Diagrams

EDC_HATU_Coupling_Mechanism cluster_activation Activation of Carboxylic Acid cluster_ester_formation Active Ester Formation cluster_coupling Amide Bond Formation Biotin_COOH N-Biotin-N-bis(PEG4-acid) (R-COOH) O_acylisourea O-acylisourea intermediate (highly reactive) Biotin_COOH->O_acylisourea + EDC EDC EDC OAt_ester OAt-active ester (more stable) O_acylisourea->OAt_ester + HATU HATU HATU Conjugate Biotinylated Conjugate (R-CO-NH-Protein) OAt_ester->Conjugate + Protein-NH2 Target_Amine Target Molecule (Protein-NH2)

Caption: EDC/HATU Coupling Mechanism for Biotinylation.

Experimental_Workflow start Start: Prepare Reagents pre_activation Pre-activate Biotin Reagent (Biotin-COOH + EDC + HATU + DIPEA) start->pre_activation conjugation Conjugation Reaction (Add to amine-containing molecule) pre_activation->conjugation purification Purification (Desalting Column or Dialysis) conjugation->purification characterization Characterization (DOL, Mass Spec) purification->characterization end End: Store Conjugate characterization->end

Caption: Experimental Workflow for Biotinylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive reagents (hydrolysis of EDC/HATU)- Suboptimal molar ratios- Presence of competing amines in the buffer- Prepare fresh EDC and HATU solutions before each use.- Optimize the molar ratios of coupling reagents.- Ensure the use of an amine-free buffer.
Protein Aggregation/Precipitation - High degree of labeling- Protein denaturation- Reduce the molar excess of the biotin reagent.- Perform the reaction at a lower temperature (4°C).
Inconsistent Results - Variability in reagent preparation- Inconsistent reaction times or temperatures- Ensure accurate and consistent preparation of stock solutions.- Standardize all reaction parameters.

Conclusion

The EDC/HATU coupling chemistry offers a highly efficient and versatile method for the biotinylation of proteins, peptides, and other amine-containing molecules using N-Biotin-N-bis(PEG4-acid). The protocol described in this application note provides a robust starting point for developing customized bioconjugates for a wide array of research, diagnostic, and therapeutic applications. Optimization of the reaction conditions, particularly the molar ratios of the coupling reagents, is recommended to achieve the desired degree of labeling and to maximize the yield and activity of the final conjugate.

References

Application Notes and Protocols for N-Biotin-N-bis(PEG4-acid) in Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotin-N-bis(PEG4-acid) is a branched biotinylation reagent designed for the efficient labeling of proteins, antibodies, and other amine-containing biomolecules. This reagent features a biotin (B1667282) moiety for detection with streptavidin-based conjugates and two terminal carboxylic acid groups for covalent attachment to primary amines. The two polyethylene (B3416737) glycol (PEG4) linkers enhance the solubility of the reagent and the resulting conjugate, reduce steric hindrance, and minimize non-specific binding. These properties make N-Biotin-N-bis(PEG4-acid) an excellent choice for developing sensitive and robust flow cytometry assays.

The branched structure of N-Biotin-N-bis(PEG4-acid) allows for the potential of higher biotin density on a target molecule compared to linear biotinylation reagents. This can lead to significant signal amplification when used in conjunction with fluorochrome-conjugated streptavidin, which is particularly advantageous for the detection of low-abundance antigens in a mixed cell population.

Key Advantages in Flow Cytometry

  • Enhanced Signal Amplification: The potential for a higher degree of biotinylation can lead to the binding of more streptavidin-fluorochrome conjugates, resulting in a brighter signal and improved resolution of positive and negative populations.[1]

  • Increased Solubility and Reduced Aggregation: The hydrophilic PEG linkers improve the water solubility of the biotinylated antibody, which can reduce aggregation and lead to more consistent and reliable staining.

  • Reduced Steric Hindrance: The PEG spacer arms physically separate the biotin from the antibody, which can improve the accessibility of the biotin to the streptavidin-binding pocket.

  • Versatility: The carboxylic acid reactive groups allow for the stable covalent conjugation to primary amines on a wide range of biomolecules.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data to illustrate the performance of antibodies conjugated with N-Biotin-N-bis(PEG4-acid) in flow cytometry. This data is intended to serve as a guideline for expected results when optimizing your own experiments.

Table 1: Optimization of Molar Challenge Ratio for Antibody Biotinylation

Molar Challenge Ratio (Biotin Reagent:Antibody)Biotin-to-Antibody Ratio (B:A)Staining Index (SI)% Positive Cells (Target Cell Line)
10:13.515098.2%
20:16.828099.1%
40:1 12.5 450 99.5%
60:118.243099.3%
80:123.139099.0%

Note: The optimal B:A ratio will vary depending on the specific antibody and its lysine (B10760008) content. Over-biotinylation can lead to a decrease in staining index due to steric hindrance or loss of antibody affinity.

Table 2: Comparison of N-Biotin-N-bis(PEG4-acid) with a Linear Biotinylation Reagent

Biotinylation ReagentBiotin-to-Antibody Ratio (B:A)Mean Fluorescence Intensity (MFI) of Positive PopulationMFI of Negative ControlSignal-to-Noise Ratio (S/N)
N-Biotin-N-bis(PEG4-acid) 12.5 15,000 150 100
Linear Biotin-PEG4-NHS12.19,50016059.4
Linear Biotin-NHS11.88,00018044.4

Note: The branched structure of N-Biotin-N-bis(PEG4-acid) can lead to a significant increase in signal intensity and signal-to-noise ratio compared to linear biotinylation reagents at a similar degree of labeling.

Experimental Protocols

Protocol 1: Antibody Conjugation with N-Biotin-N-bis(PEG4-acid)

This protocol describes the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary antibody containing accessible primary amines (e.g., lysine residues).

Materials:

  • Primary antibody (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • N-Biotin-N-bis(PEG4-acid)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette (10K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-Biotin-N-bis(PEG4-acid) in anhydrous DMSO.

    • Prepare 100 mM stock solutions of NHS and DCC (or EDC) in anhydrous DMSO.

  • Activation of N-Biotin-N-bis(PEG4-acid):

    • In a microcentrifuge tube, combine the desired volume of the 10 mM N-Biotin-N-bis(PEG4-acid) stock solution with a 1.2-fold molar excess of both NHS and DCC (or EDC) stock solutions.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add the activated N-Biotin-N-bis(PEG4-acid) solution to the antibody solution. The molar challenge ratio of biotin reagent to antibody should be optimized (a starting point of 20:1 to 40:1 is recommended).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Biotinylated Antibody:

    • Remove unconjugated biotin reagent and byproducts by passing the reaction mixture through a desalting column or by dialyzing against PBS.

  • Quantification and Storage:

    • Determine the protein concentration of the biotinylated antibody using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Flow Cytometry Staining using a Biotinylated Primary Antibody

This protocol describes a typical indirect staining workflow for flow cytometry using a primary antibody conjugated with N-Biotin-N-bis(PEG4-acid) followed by detection with a fluorochrome-conjugated streptavidin.

Materials:

  • Cells of interest (in single-cell suspension)

  • Biotinylated primary antibody (conjugated using Protocol 1)

  • Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Block (optional, to reduce non-specific binding)

  • Viability Dye (optional, to exclude dead cells)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional):

    • If your cells express Fc receptors, incubate them with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Primary Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the biotinylated primary antibody to each tube.

    • Incubate for 30-60 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Wash the cells by adding 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step one more time.

  • Secondary Staining (Streptavidin):

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the titrated amount of fluorochrome-conjugated streptavidin.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Final Washes:

    • Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 4.

  • Resuspension and Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • If not fixing, acquire data on the flow cytometer as soon as possible.

    • (Optional) For fixation, resuspend in a suitable fixative (e.g., 1-4% paraformaldehyde) and incubate according to the manufacturer's instructions, followed by washing and resuspension in staining buffer.

Visualizations

Antibody_Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & QC N-Biotin-N-bis(PEG4-acid) N-Biotin-N-bis(PEG4-acid) Activated Biotin Reagent Activated Biotin Reagent N-Biotin-N-bis(PEG4-acid)->Activated Biotin Reagent + NHS/DCC NHS/DCC NHS/DCC NHS/DCC->Activated Biotin Reagent Primary Antibody Primary Antibody Biotinylated Antibody Biotinylated Antibody Activated Biotin Reagent->Biotinylated Antibody + Antibody Primary Antibody->Biotinylated Antibody Desalting/Dialysis Desalting/Dialysis Biotinylated Antibody->Desalting/Dialysis Removal of excess reagent HABA Assay HABA Assay Desalting/Dialysis->HABA Assay Quantify Biotin Flow_Cytometry_Workflow Cell Suspension Cell Suspension Fc Block Fc Block Cell Suspension->Fc Block Optional Primary Ab Staining Biotinylated Primary Antibody Incubation Cell Suspension->Primary Ab Staining Fc Block->Primary Ab Staining Wash1 Wash Primary Ab Staining->Wash1 Secondary Staining Streptavidin-Fluorochrome Incubation Wash1->Secondary Staining Wash2 Wash Secondary Staining->Wash2 Data Acquisition Data Acquisition Wash2->Data Acquisition

References

Application Notes and Protocols: Immobilizing Peptides with N-Biotin-N-bis(PEG4-acid) for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the purification and analysis of biomolecules based on specific binding interactions. The high-affinity interaction between biotin (B1667282) and streptavidin is one of the most widely utilized systems for this purpose. This document provides detailed application notes and protocols for the immobilization of peptides onto streptavidin-functionalized supports using the bifunctional linker, N-Biotin-N-bis(PEG4-acid). This linker contains a biotin moiety for strong binding to streptavidin and two carboxylic acid groups, enabling covalent conjugation to primary amines on a peptide, such as the N-terminus or the side chain of lysine (B10760008) residues. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, facilitating efficient binding.

Principle of the Method

The immobilization process involves a two-stage approach. First, the peptide of interest is covalently conjugated to the N-Biotin-N-bis(PEG4-acid) linker. This is typically achieved through an amidation reaction where the carboxylic acid groups on the linker are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated linker then readily reacts with primary amines on the peptide to form a stable amide bond.

In the second stage, the resulting biotinylated peptide is introduced to a streptavidin-coated solid support, such as agarose (B213101) or magnetic beads. The strong and highly specific interaction between biotin and streptavidin leads to the efficient immobilization of the peptide onto the support, creating an affinity matrix ready for use in various downstream applications.

Data Presentation

Table 1: Binding Capacities of Commercially Available Streptavidin Resins
Resin TypeSupplierReported Binding Capacity (Free Biotin)Reported Binding Capacity (Biotinylated Protein/Peptide)
Streptavidin AgaroseThermo Fisher Scientific>30 nmol/mL of resin~1-3 mg of biotinylated IgG/mL of resin
Streptavidin Magnetic BeadsNew England Biolabs>2500 pmol/mgNot specified
MagReSyn® StreptavidinResyn BiosciencesNot specified≥30 µg Biotinylated IgG/100 µg beads[1]
Streptavidin Agarose ResinUBPBio>120 nmol/mL settled resin[2]2-3 mg of biotinylated sample/mL settled resin[2]

Note: Binding capacities can vary between lots and are dependent on the size and nature of the biotinylated molecule. It is recommended to determine the binding capacity for your specific peptide empirically.

Table 2: Comparison of Elution Methods for Biotinylated Peptides
Elution MethodElution BufferConditionsElution EfficiencyRemarks
Denaturing Elution 0.1 M Glycine-HCl, pH 2.5-2.8Room temperatureHighDenatures both the peptide and streptavidin. Requires immediate neutralization.[2]
8 M Guanidine-HCl, pH 1.5Room temperatureHighStrong denaturant; may damage the peptide and cause streptavidin leaching.[3]
SDS-PAGE Loading Buffer95-100°C for 5-10 minHighDenatures and reduces the peptide; suitable for subsequent gel electrophoresis.
Competitive Elution 25 mM Biotin in 0.4% SDS, 1% IGEPAL-CA63095°C for 5 minModerate to HighMilder than harsh denaturants, aims to elute only the biotinylated peptide.[4]
Pure water>70°CHighEffective for DNA, but buffer components can limit efficiency for peptides.[4]

Experimental Protocols

Protocol 1: Conjugation of Peptide to N-Biotin-N-bis(PEG4-acid) using EDC/NHS Chemistry

This protocol describes the covalent attachment of the biotin linker to a peptide containing a primary amine.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • N-Biotin-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Peptide Preparation: Dissolve the peptide in Coupling Buffer at a concentration of 1-5 mg/mL.

  • Linker Preparation: Dissolve N-Biotin-N-bis(PEG4-acid) in DMSO or an appropriate organic solvent to prepare a stock solution (e.g., 10 mg/mL).

  • Activation of Carboxylic Acids: a. In a microcentrifuge tube, add a 10-20 fold molar excess of N-Biotin-N-bis(PEG4-acid) relative to the peptide. b. Add Activation Buffer to the linker. c. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or Sulfo-NHS) over the linker. d. Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing to form the NHS-activated linker.

  • Conjugation to Peptide: a. Immediately add the activated linker solution to the peptide solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-activated linker. Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Peptide: Remove excess linker and reaction by-products by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the biotinylated peptide. The purified peptide can be stored at -20°C or -80°C.

Protocol 2: Immobilization of Biotinylated Peptide onto Streptavidin-Agarose Beads

This protocol outlines the procedure for capturing the biotinylated peptide onto a streptavidin-functionalized solid support.

Materials:

  • Purified biotinylated peptide from Protocol 1

  • Streptavidin-agarose beads (or magnetic beads)

  • Binding/Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Elution Buffer (see Table 2 for options)

  • Neutralization Buffer (if using low pH elution): 1 M Tris-HCl, pH 8.5

Procedure:

  • Bead Preparation: a. Resuspend the streptavidin-agarose beads by gentle inversion. b. Transfer the desired volume of bead slurry to a new tube. c. Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or by using a magnetic stand if using magnetic beads. d. Discard the supernatant and wash the beads three times with 10 bed volumes of Binding/Wash Buffer.

  • Binding of Biotinylated Peptide: a. Resuspend the washed beads in Binding/Wash Buffer. b. Add the purified biotinylated peptide solution to the bead suspension. The amount of peptide to add will depend on the binding capacity of the resin and the desired ligand density. c. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Washing: a. Pellet the beads and discard the supernatant. This supernatant can be saved to determine the binding efficiency. b. Wash the beads three to five times with 10 bed volumes of Binding/Wash Buffer to remove any unbound peptide.

  • Elution (Optional - for purification of target molecules): a. If the immobilized peptide is to be used for affinity purification, the beads are now ready for incubation with the sample containing the target molecule. b. To elute the captured target molecule (not the biotinylated peptide), use an appropriate elution buffer that disrupts the peptide-target interaction but not the biotin-streptavidin bond.

  • Elution of Biotinylated Peptide (for analysis or regeneration): a. To elute the immobilized biotinylated peptide, resuspend the beads in the chosen Elution Buffer from Table 2. b. Incubate under the recommended conditions (e.g., room temperature or elevated temperature). c. Pellet the beads and collect the supernatant containing the eluted peptide. d. If a low pH elution buffer was used, immediately neutralize the eluate with Neutralization Buffer.

Mandatory Visualizations

G cluster_0 Peptide Biotinylation Workflow peptide Peptide (with Primary Amine) conjugation Amide Bond Formation peptide->conjugation linker N-Biotin-N-bis(PEG4-acid) edc_nhs EDC / NHS Activation linker->edc_nhs activated_linker NHS-activated Linker edc_nhs->activated_linker activated_linker->conjugation biotinylated_peptide Biotinylated Peptide conjugation->biotinylated_peptide purification Desalting biotinylated_peptide->purification purified_peptide Purified Biotinylated Peptide purification->purified_peptide

Caption: Workflow for peptide biotinylation.

G cluster_1 Affinity Chromatography Workflow beads Streptavidin Beads immobilization Immobilization (Biotin-Streptavidin Binding) beads->immobilization biotin_peptide Biotinylated Peptide biotin_peptide->immobilization affinity_matrix Affinity Matrix immobilization->affinity_matrix incubation Incubation affinity_matrix->incubation sample Sample containing Target Molecule sample->incubation washing Washing (Remove unbound molecules) incubation->washing elution Elution (Disrupt peptide-target interaction) washing->elution purified_target Purified Target Molecule elution->purified_target

Caption: Affinity chromatography workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive EDC/NHSUse fresh, anhydrous EDC and NHS. EDC is moisture-sensitive.
Incorrect buffer pH for activationEnsure the activation reaction is performed in a buffer with a pH of 4.7-6.0.
Presence of primary amines in buffersUse amine-free buffers (e.g., MES, PBS) for the conjugation reaction.
Low Immobilization Efficiency Insufficient amount of biotinylated peptideIncrease the concentration of the biotinylated peptide during the binding step.
Reduced activity of streptavidin beadsUse fresh beads and store them properly at 4°C. Avoid freezing.
Steric hindranceThe PEG spacers in the linker are designed to minimize this, but for very large peptides or proteins, a longer spacer may be needed.
High Non-specific Binding Insufficient washingIncrease the number and/or stringency of the wash steps. Include detergents like Tween-20 in the wash buffer.[1]
Hydrophobic or ionic interactionsIncrease the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer.[1]
Difficulty Eluting Target Molecule Elution conditions are too mildOptimize elution conditions by varying pH, salt concentration, or using a specific competitor.
Peptide Eluted with Target Harsh elution conditionsIf the peptide-target interaction is strong, harsh elution may also disrupt the biotin-streptavidin bond. Consider using a cleavable linker.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Biotin-N-bis(PEG4-acid) Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting low biotinylation efficiency when using N-Biotin-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Biotin-N-bis(PEG4-acid) and how does it work?

N-Biotin-N-bis(PEG4-acid) is a branched biotinylation reagent designed for labeling primary amine-containing molecules such as proteins, peptides, and antibodies. Unlike NHS-ester based biotinylation reagents, its two carboxylic acid groups require activation using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an activator like N-hydroxysuccinimide (NHS) or, for higher efficiency, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] The activated carboxyl groups then react with primary amines on the target molecule to form stable amide bonds.

Q2: Why is my biotinylation efficiency low?

Low biotinylation efficiency can stem from several factors:

  • Suboptimal pH: The two-step reaction has different pH optima. Carboxyl group activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with primary amines is favored at a more physiological pH (7.2-8.0).[2][3][4]

  • Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the target molecule and the biotinylation reagent, respectively, quenching the reaction.[5][6] Phosphate buffers can also reduce the efficiency of EDC-mediated reactions.[5][6]

  • Inactive Reagents: EDC is highly sensitive to moisture and can hydrolyze, rendering it inactive.[7][8] Similarly, HATU can degrade if not stored properly. Always use freshly prepared solutions of these reagents.

  • Insufficient Molar Excess of Reagents: An inadequate amount of N-Biotin-N-bis(PEG4-acid), EDC, or HATU relative to the amount of your target molecule can lead to incomplete labeling.

  • Presence of Nucleophiles: Other nucleophiles in your sample can compete with the primary amines on your target molecule.

  • Protein Precipitation: Changes in pH or the addition of reagents can sometimes cause protein aggregation and precipitation, which will reduce the yield of biotinylated protein.[9]

Q3: Can I use EDC without HATU or NHS?

While it is possible to use EDC alone, the O-acylisourea intermediate formed upon carboxyl activation is highly unstable in aqueous solutions and prone to rapid hydrolysis.[4] This can significantly lower the efficiency of the biotinylation reaction. The addition of HATU or NHS creates a more stable active ester, which increases the likelihood of a successful reaction with the primary amines on your target molecule.[4]

Q4: How can I confirm that my protein is biotinylated?

The extent of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][11][12][13][14] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by biotin (B1667282), leading to a measurable decrease in absorbance at 500 nm.[10][13][14]

Troubleshooting Guide

Issue 1: Low or No Biotinylation Detected
Potential Cause Recommended Action
Suboptimal pH Perform a two-step reaction. Activate the carboxyl groups on N-Biotin-N-bis(PEG4-acid) with EDC and HATU in a MES buffer at pH 4.5-6.0. Then, adjust the pH to 7.2-8.0 with a non-amine containing buffer like PBS before adding your protein.[2][3][4]
Inappropriate Buffer Ensure your reaction buffers are free of primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate, citrate).[5][6] Recommended buffers include MES for the activation step and PBS or HEPES for the conjugation step.
Inactive EDC or HATU EDC and HATU are moisture-sensitive.[7][8] Allow reagents to equilibrate to room temperature before opening. Prepare solutions fresh for each experiment and discard any unused portions.
Insufficient Reagent Concentration Optimize the molar excess of N-Biotin-N-bis(PEG4-acid), EDC, and HATU. A good starting point is a 10- to 20-fold molar excess of each reagent over the protein.[15][16] For dilute protein solutions, a higher molar excess may be required.[16][17]
Presence of Competing Nucleophiles If your protein solution contains other nucleophilic compounds, remove them prior to biotinylation using dialysis or a desalting column.[18]
Issue 2: Protein Precipitation During Reaction
Potential Cause Recommended Action
Protein Aggregation Changes in pH or the addition of reagents can sometimes cause proteins to aggregate.[9] Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. If precipitation occurs after the reaction, it may be due to over-modification.[7]
High EDC Concentration In some cases, very high concentrations of EDC can lead to protein precipitation.[9][19] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Over-biotinylation Excessive labeling of surface amines can alter the protein's isoelectric point and lead to precipitation.[7] Reduce the molar excess of the biotinylation reagent in subsequent experiments. After the reaction is complete, adding 1M Tris (pH 9.0) can sometimes help to resuspend the biotinylated protein.[7]

Experimental Protocols

Recommended Reagent Concentrations and Ratios
Reagent Recommended Molar Excess (over protein) Typical Concentration Range
N-Biotin-N-bis(PEG4-acid) 10 - 50-fold1 - 5 mM
EDC 10 - 50-fold2 - 10 mM
HATU 10 - 50-fold2 - 10 mM
Protein -1 - 10 mg/mL

Note: These are starting recommendations. Optimal ratios and concentrations should be determined empirically for each specific protein and application. For dilute protein solutions (e.g., < 2 mg/mL), a higher molar excess of reagents may be necessary to achieve the desired degree of labeling.[16][17]

Two-Step Biotinylation Protocol

This protocol is designed to maximize biotinylation efficiency by separating the activation of N-Biotin-N-bis(PEG4-acid) from the conjugation to the target protein.

Materials:

  • N-Biotin-N-bis(PEG4-acid)

  • EDC

  • HATU

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5 (or other non-amine, non-carboxylate buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M Glycine)

  • Protein to be labeled in Conjugation Buffer

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow N-Biotin-N-bis(PEG4-acid), EDC, and HATU vials to equilibrate to room temperature before opening.

    • Prepare stock solutions of N-Biotin-N-bis(PEG4-acid), EDC, and HATU in an anhydrous solvent like DMSO or DMF immediately before use. Do not store aqueous solutions of these reagents.

  • Activation of N-Biotin-N-bis(PEG4-acid):

    • In a microcentrifuge tube, combine the desired molar excess of N-Biotin-N-bis(PEG4-acid), EDC, and HATU in the Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to allow for the formation of the active ester.

  • Protein Conjugation:

    • Adjust the pH of the activated biotinylation reagent solution to 7.2-7.5 by adding the Conjugation Buffer.

    • Immediately add the protein solution to the activated biotinylation reagent.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted biotinylation reagent.

  • Purification:

    • Remove excess biotinylation reagent and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.[18][20]

  • Quantification of Biotinylation (Optional):

    • Determine the degree of biotinylation using a HABA assay.[10][11][12][13][14]

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare fresh stock solutions of N-Biotin-N-bis(PEG4-acid), EDC, and HATU Activation Activate Biotin Reagent with EDC and HATU in Activation Buffer (pH 4.5-6.0) Reagent_Prep->Activation Protein_Prep Prepare protein in Conjugation Buffer (pH 7.2-7.5) Conjugation Add protein to activated biotin and incubate (2 hrs RT or O/N 4°C) Protein_Prep->Conjugation Activation->Conjugation Quenching Add Quenching Buffer (e.g., Tris or Glycine) Conjugation->Quenching Purification Purify biotinylated protein (Desalting column or Dialysis) Quenching->Purification Quantification Quantify biotin incorporation (HABA Assay) Purification->Quantification

Caption: Experimental workflow for two-step protein biotinylation.

Troubleshooting_Logic Start Low Biotinylation Efficiency Check_pH Is the reaction pH optimal? (Two-step pH) Start->Check_pH Check_Buffer Is the buffer free of competing amines/carboxylates? Check_pH->Check_Buffer Yes Adjust_pH Use a two-step pH protocol: Activation at pH 4.5-6.0, Conjugation at pH 7.2-8.0 Check_pH->Adjust_pH No Check_Reagents Are EDC/HATU solutions fresh and non-hydrolyzed? Check_Buffer->Check_Reagents Yes Change_Buffer Switch to recommended buffers (e.g., MES for activation, PBS for conjugation) Check_Buffer->Change_Buffer No Check_Concentration Is the molar excess of reagents sufficient? Check_Reagents->Check_Concentration Yes Prepare_Fresh Prepare fresh EDC and HATU solutions for each experiment Check_Reagents->Prepare_Fresh No Check_Precipitation Did the protein precipitate during the reaction? Check_Concentration->Check_Precipitation Yes Increase_Molar_Excess Increase the molar excess of biotin reagent, EDC, and HATU Check_Concentration->Increase_Molar_Excess No Troubleshoot_Precipitation Address protein solubility issues or reduce reagent concentrations Check_Precipitation->Troubleshoot_Precipitation Yes

Caption: Troubleshooting flowchart for low biotinylation efficiency.

References

Technical Support Center: Preventing Protein Aggregation During N-Biotin-N-bis(PEG4-acid) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during conjugation with N-Biotin-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-Biotin-N-bis(PEG4-acid) and how does it react with proteins?

N-Biotin-N-bis(PEG4-acid) is a branched biotinylation reagent.[1][2][3] It contains a biotin (B1667282) moiety for detection or purification and two carboxylic acid groups at the end of polyethylene (B3416737) glycol (PEG) spacer arms.[1][2] These carboxylic acid groups can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on a protein to form stable amide bonds.[1][2] This conjugation is typically achieved using carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[4][5]

Q2: Why is protein aggregation a concern during biotinylation?

Protein aggregation is a common issue where protein molecules clump together to form larger, often insoluble, structures.[6][7] This can be triggered by the chemical and physical stresses of the conjugation process, including:

  • Changes in surface charge: Modification of lysine residues alters the protein's surface charge, which can lead to aggregation if the pH of the solution is close to the new isoelectric point (pI) of the conjugated protein.

  • Increased hydrophobicity: While the PEG chains in N-Biotin-N-bis(PEG4-acid) are hydrophilic, the overall modification can sometimes expose hydrophobic patches on the protein, promoting self-association.

  • Reaction conditions: Suboptimal pH, temperature, or high protein concentrations can destabilize the protein and induce aggregation.[8]

Aggregation can lead to loss of protein activity, reduced yield, and potential immunogenicity in therapeutic applications.[7]

Q3: What are the key factors to consider to prevent protein aggregation during this conjugation?

To minimize protein aggregation, it is crucial to optimize the following:

  • Buffer conditions: Maintain a pH that ensures protein stability and is optimal for the conjugation reaction.

  • Reagent concentrations: Use the appropriate molar ratio of the biotinylation reagent and coupling agents to the protein.

  • Reaction temperature and time: Control the temperature and duration of the reaction to prevent protein denaturation.

  • Protein concentration: Avoid excessively high protein concentrations, which can favor aggregation.[8]

  • Use of excipients: Incorporate stabilizing agents into the reaction buffer.[6][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness in the reaction mixture. Protein aggregation due to suboptimal pH, high temperature, or high protein concentration.1. Optimize pH: Ensure the reaction buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI). For many proteins, a pH of 7.2-8.0 is a good starting point for NHS ester reactions. 2. Lower Temperature: Perform the incubation on ice or at 4°C, though this may require a longer reaction time.[10] 3. Reduce Protein Concentration: If possible, lower the protein concentration. For dilute protein solutions, a higher molar excess of the biotin reagent may be needed.[11][12]
Low yield of biotinylated protein after purification. Aggregates were removed during purification. Inefficient conjugation.1. Add Stabilizing Excipients: Include additives like sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or non-ionic surfactants (e.g., Polysorbate 20) in the reaction buffer to improve protein stability.[6][7][9] 2. Optimize Molar Ratio: Systematically vary the molar excess of N-Biotin-N-bis(PEG4-acid), EDC, and NHS to find the optimal ratio that provides sufficient labeling without causing excessive modification and aggregation. 3. Check Reagent Quality: Ensure that EDC and NHS are fresh and have been stored under dry conditions, as they are moisture-sensitive.[10]
Biotinylated protein shows reduced biological activity. Aggregation has altered the protein's conformation. Biotinylation has occurred at a functionally critical site.1. Gentle Purification: Use purification methods that are gentle on the protein, such as size-exclusion chromatography (SEC) instead of harsh precipitation steps. 2. Reduce Degree of Labeling: Lower the molar ratio of the biotinylation reagent to the protein to reduce the number of biotin molecules per protein. This can minimize structural perturbations. 3. Protect Active Site: If the active site contains reactive amines, consider using a competitive inhibitor during the conjugation reaction to shield it from modification.
Inconsistent results between batches. Variability in reagent preparation or reaction conditions. Protein sample variability.1. Standardize Protocol: Strictly adhere to a validated protocol for all steps, including buffer preparation, reagent dissolution, and incubation times. 2. Use Fresh Reagents: Prepare fresh solutions of EDC and NHS for each experiment.[10] 3. Characterize Protein Stock: Ensure the starting protein material is of high quality, with low aggregate content, before starting the conjugation.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of N-Biotin-N-bis(PEG4-acid) to a Protein

This protocol is designed to minimize protein exposure to the potentially harsh effects of EDC by activating the biotinylation reagent separately before adding it to the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • N-Biotin-N-bis(PEG4-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.[10]

  • Activation of N-Biotin-N-bis(PEG4-acid):

    • Immediately before use, dissolve N-Biotin-N-bis(PEG4-acid) in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 50-100 mM.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of Sulfo-NHS relative to the N-Biotin-N-bis(PEG4-acid).[4]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[4]

  • Conjugation Reaction:

    • Add the activated N-Biotin-N-bis(PEG4-acid) solution to the protein solution. A good starting point is a 10- to 20-fold molar excess of the biotin reagent to the protein.[13]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[4]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purification:

    • Remove excess biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[4]

Quantitative Data Summary
Parameter Recommended Range Rationale
Molar Excess of Biotin Reagent to Protein 10- to 40-foldTo achieve sufficient labeling. Higher excess may be needed for dilute protein solutions.[13][14]
Molar Excess of EDC to Biotin Reagent 2- to 5-foldTo ensure efficient activation of the carboxylic acid groups.[4]
Molar Excess of Sulfo-NHS to Biotin Reagent 1.2- to 2-foldTo stabilize the activated intermediate.[4]
Reaction pH 7.2 - 8.0Optimal for the reaction of NHS esters with primary amines while maintaining the stability of many proteins.[13]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help maintain protein stability but may require longer incubation times.[10]
Reaction Time 30 minutes to overnightShorter times at room temperature, longer times at 4°C.[10]
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency but may also promote aggregation.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Protein in Amine-Free Buffer Conjugation Add Activated Reagent to Protein Prot_Prep->Conjugation Reagent_Prep Dissolve Biotin Reagent, EDC, and Sulfo-NHS Activation Activate Biotin Reagent with EDC/Sulfo-NHS Reagent_Prep->Activation Activation->Conjugation Quench Quench Reaction with Tris Buffer Conjugation->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analysis Characterize Conjugate Purify->Analysis

Caption: Workflow for N-Biotin-N-bis(PEG4-acid) protein conjugation.

troubleshooting_logic cluster_solutions Troubleshooting Steps Start Protein Aggregation Observed? Optimize_pH Adjust Buffer pH (away from pI) Start->Optimize_pH Yes End Aggregation Minimized Start->End No Lower_Temp Lower Reaction Temperature (e.g., 4°C) Optimize_pH->Lower_Temp Reduce_Conc Decrease Protein Concentration Lower_Temp->Reduce_Conc Add_Excipients Add Stabilizers (e.g., Sugars, Surfactants) Reduce_Conc->Add_Excipients Check_Reagents Use Fresh EDC/Sulfo-NHS Add_Excipients->Check_Reagents Check_Reagents->End

Caption: Decision tree for troubleshooting protein aggregation.

References

N-Biotin-N-bis(PEG4-acid) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Biotin-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid N-Biotin-N-bis(PEG4-acid)?

A1: For long-term stability, solid N-Biotin-N-bis(PEG4-acid) should be stored at -20°C in a desiccated, dark environment.[1][2][3] Several suppliers indicate that the compound is stable for up to three years under these conditions.[3]

Q2: Can I store the solid compound at a different temperature for a short period?

A2: Yes, for short-term storage (days to weeks), temperatures of 0-4°C are acceptable.[1] The compound is generally stable at ambient temperatures for the duration of shipping.[2]

Q3: How should I handle the vial upon receiving it and before use?

A3: To prevent moisture condensation, which can affect the stability of the compound, it is critical to allow the vial to equilibrate to room temperature before opening.[1] If the powder has become entrapped in the cap during shipment, briefly centrifuge the vial to collect all the material at the bottom.[4]

Q4: What is the recommended way to store N-Biotin-N-bis(PEG4-acid) in solution?

A4: Once dissolved, the stability of N-Biotin-N-bis(PEG4-acid) can be compromised. It is best to prepare solutions immediately before use. If a stock solution is necessary, it should be prepared in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For extended storage, it is recommended to aliquot the solution and store it at -80°C for up to one year.[3]

Q5: What are the potential degradation pathways for N-Biotin-N-bis(PEG4-acid)?

A5: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, potential degradation can occur through:

  • Hydrolysis: The amide bond linking the biotin (B1667282) to the PEG spacer can be susceptible to hydrolysis, especially at extreme pH values.

  • Oxidation of the PEG chain: The polyethylene (B3416737) glycol (PEG) chain can undergo oxidative degradation, particularly at elevated temperatures in the presence of oxygen (air).[5][6][7] This can lead to chain scission and the formation of various byproducts, including esters.[5]

  • Photodegradation: Biotin in solution can be sensitive to UV light.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no biotinylation of the target molecule. Degradation of N-Biotin-N-bis(PEG4-acid). 1. Ensure the compound has been stored correctly at -20°C in a desiccated environment. 2. Always allow the vial to warm to room temperature before opening to prevent moisture contamination. 3. Prepare solutions fresh for each experiment. If using a stock solution, ensure it was stored properly at -80°C and has not undergone multiple freeze-thaw cycles.
Inactive carboxylic acid groups. 1. Confirm that the coupling reagents (e.g., EDC, HATU) are fresh and active. 2. Optimize the reaction pH. The reaction of carboxylic acids with primary amines is typically more efficient at a slightly acidic to neutral pH (around 6-7.5) for the activation step, followed by the addition of the amine at a slightly more basic pH (7.5-8.5).
Inconsistent experimental results. Variability in the quality of N-Biotin-N-bis(PEG4-acid). 1. Purchase the compound from a reputable supplier that provides a certificate of analysis with purity data. 2. Perform a quality control check on a new batch of the reagent before use in critical experiments. This can be a simple functional test, such as labeling a known protein and detecting the biotinylation.
Precipitation of the compound in aqueous buffers. Limited aqueous solubility. 1. While the PEG spacer enhances water solubility, high concentrations may still lead to precipitation. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent does not interfere with your experiment.

Stability Data Summary

Currently, there is a lack of publicly available, specific quantitative stability data for N-Biotin-N-bis(PEG4-acid). The following table summarizes the general storage recommendations from various suppliers.

Storage Condition Form Duration Temperature Reference
Long-termSolid (Powder)Years-20°C[1][2][3]
Short-termSolid (Powder)Days to Weeks0-4°C[1]
In SolventSolutionUp to 1 year-80°C[3]

Experimental Protocols

Protocol for Stability Assessment of N-Biotin-N-bis(PEG4-acid) via Forced Degradation and HPLC Analysis

This protocol outlines a general procedure for assessing the stability of N-Biotin-N-bis(PEG4-acid) under various stress conditions.

1. Materials and Reagents:

  • N-Biotin-N-bis(PEG4-acid)

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Trifluoroacetic acid (TFA) or formic acid

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • UV lamp for photostability testing

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • pH meter

  • Incubator/oven

  • Photostability chamber

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of N-Biotin-N-bis(PEG4-acid) at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO or water).

  • Prepare working solutions by diluting the stock solution with the relevant stress medium to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Forced Degradation Studies:

  • Acidic Hydrolysis: Incubate the working solution in 0.1 M HCl at 60°C for 24, 48, and 72 hours.

  • Alkaline Hydrolysis: Incubate the working solution in 0.1 M NaOH at 60°C for 24, 48, and 72 hours.

  • Oxidative Degradation: Treat the working solution with 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation: Expose the solid compound and a working solution to 60°C in an oven for 1, 3, and 7 days.

  • Photostability: Expose the solid compound and a working solution to a UV lamp (e.g., 254 nm) in a photostability chamber for a defined period.

  • Control Sample: Prepare a control sample by diluting the stock solution in the same solvent and storing it at -20°C.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for biotin analysis is a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).[9][10]

  • Gradient Elution: A suitable gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Gradient to 95% A, 5% B

    • 30-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210-220 nm (for UV detection)[10]

  • Injection Volume: 20 µL

  • Analysis: Inject the control and stressed samples into the HPLC system. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

5. Data Interpretation:

  • Calculate the percentage degradation of N-Biotin-N-bis(PEG4-acid) in each stressed sample relative to the control sample.

  • The appearance of new peaks indicates the formation of degradation products.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification start Start: N-Biotin-N-bis(PEG4-acid) Powder dissolve Dissolve in Anhydrous DMSO to create stock solution start->dissolve start->dissolve activate Activate Carboxylic Acids with EDC/HATU dissolve->activate dissolve->activate protein Protein with Primary Amines (e.g., Lysine residues) react React with Protein protein->react protein->react activate->react activate->react purify Purify Biotinylated Protein (e.g., Dialysis, SEC) react->purify react->purify product Purified Biotinylated Protein purify->product purify->product

Caption: Experimental workflow for protein biotinylation.

stability_logic cluster_storage Storage Conditions cluster_degradation Potential Degradation Factors compound N-Biotin-N-bis(PEG4-acid) solid Solid -20°C, Desiccated, Dark compound->solid Recommended compound->solid solution Solution -80°C, Anhydrous Solvent compound->solution Recommended (Short-term) compound->solution moisture Moisture heat Elevated Temperature light UV Light oxygen Oxygen (Air) moisture->compound Causes Hydrolysis moisture->compound heat->compound Accelerates Degradation heat->compound light->compound Causes Photodegradation light->compound oxygen->compound Causes Oxidation oxygen->compound

Caption: Factors influencing the stability of the compound.

References

Technical Support Center: Post-Conjugation Cleanup of N-Biotin-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effective removal of excess N-Biotin-N-bis(PEG4-acid) following its conjugation to proteins, antibodies, or other macromolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess N-Biotin-N-bis(PEG4-acid) after my conjugation reaction?

A1: Residual, unconjugated N-Biotin-N-bis(PEG4-acid) can lead to significant issues in downstream applications.[1][2] It can compete with your biotinylated molecule for binding sites on streptavidin or avidin (B1170675) surfaces, leading to reduced signal, high background noise, and inaccurate results in assays such as ELISA, Western blotting, and pull-down experiments.[1][2][3][4]

Q2: What is the molecular weight of N-Biotin-N-bis(PEG4-acid) and why is it important for purification?

A2: The molecular weight of N-Biotin-N-bis(PEG4-acid) is approximately 995.61 g/mol (or 0.996 kDa).[5][6] Knowing this small molecular weight is critical for selecting the appropriate purification method and materials, such as the molecular weight cut-off (MWCO) of a dialysis membrane or the fractionation range of a size exclusion chromatography resin, to effectively separate it from your much larger conjugated macromolecule.

Q3: What are the primary methods for removing excess N-Biotin-N-bis(PEG4-acid)?

A3: The most common and effective methods are based on size-based separation. These include:

  • Dialysis: A simple and widely used technique for separating molecules based on differential diffusion across a semi-permeable membrane.[1][7][8]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size as they pass through a column packed with a porous resin.[9][10][11] This can be performed using gravity-flow columns or spin columns for faster processing.[1][12]

  • Tangential Flow Filtration (TFF): A more advanced method suitable for larger sample volumes, where the sample is passed tangentially across a membrane, allowing smaller molecules to pass through while retaining larger ones.

Q4: How do I choose the right Molecular Weight Cut-Off (MWCO) for my dialysis membrane?

A4: A general rule of thumb is to select a dialysis membrane with an MWCO that is at least 10 to 20 times smaller than the molecular weight of your conjugated protein to ensure its retention, while allowing the much smaller N-Biotin-N-bis(PEG4-acid) (approx. 1 kDa) to diffuse out. For most antibodies (e.g., IgG, ~150 kDa), a 10 kDa or 20 kDa MWCO membrane is suitable.[13]

Q5: Can I use precipitation to remove the excess biotin (B1667282) reagent?

A5: While protein precipitation (e.g., with acetone (B3395972) or alcohol) can separate the protein from the soluble small molecule, it often leads to denaturation of the protein.[14] This is generally not recommended unless your downstream applications do not require a natively folded protein.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of my biotinylated protein after purification. Protein precipitation: Over-biotinylation can sometimes reduce the solubility of the protein.[14]Optimize the molar ratio of the biotinylation reagent to your protein in the conjugation step. A lower ratio may be necessary.[1]
Adsorption to purification media: Your protein may be non-specifically binding to the dialysis membrane or chromatography resin.[1]For dialysis, choose a membrane material with low protein binding properties (e.g., regenerated cellulose). For SEC, ensure the resin is appropriate for your protein type. Adding a carrier protein like BSA can sometimes help, but check for compatibility with downstream assays.[1]
Sample loss during handling: Multiple transfer steps can lead to cumulative sample loss, especially with small volumes.[1]Minimize the number of tube transfers. For small volumes, consider using microdialysis cassettes or spin columns designed for small sample volumes.[1]
High background or low signal in downstream streptavidin-based assays. Inefficient removal of free biotin: The purification parameters may not be optimal, leaving residual unconjugated N-Biotin-N-bis(PEG4-acid).[1]Dialysis: Increase the dialysis duration and the number of buffer changes. A common recommendation is multiple changes over 24-48 hours.[1][15] SEC: Ensure the molecular weight cutoff of the resin is appropriate to separate your protein from the ~1 kDa biotin reagent.[1]
Competition for binding: Excess free biotin in the sample saturates the streptavidin/avidin binding sites, preventing the capture of the biotinylated molecule.[1][2]Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before affinity purification.[1]
Inconsistent results between batches of biotinylated protein. Incomplete quenching of the reaction: If the biotinylation reaction is not properly quenched, it may continue at a low level, leading to variability.Before purification, add a quenching reagent like Tris or glycine (B1666218) to cap any unreacted biotinylation reagent.[16]
Incomplete removal of excess biotin: As mentioned above, this can lead to variable performance in downstream assays.[17]Standardize your purification protocol, including dialysis time, number of buffer changes, and column equilibration for SEC.

Experimental Protocols

Protocol 1: Removal of Excess N-Biotin-N-bis(PEG4-acid) by Dialysis

This method is suitable for sample volumes typically greater than 100 µL.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins).

  • Dialysis buffer (e.g., PBS), chilled to 4°C.

  • Stir plate and stir bar.

  • Beaker or container large enough to hold at least 100 times the sample volume.

Procedure:

  • Prepare the dialysis membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Load the sample: Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.

  • Dialysis: Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer changes: Allow dialysis to proceed for at least 4 hours. For efficient removal, perform at least three buffer changes. A recommended schedule is:

    • First buffer change after 2-3 hours.

    • Second buffer change after another 4-5 hours.

    • Final dialysis overnight (12-18 hours).

  • Sample recovery: After the final dialysis period, carefully remove the sample from the tubing/cassette.

Protocol 2: Removal of Excess N-Biotin-N-bis(PEG4-acid) by Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).

Materials:

  • Spin column with an appropriate MWCO (e.g., 7 kDa).

  • Collection tubes.

  • Microcentrifuge.

Procedure:

  • Prepare the spin column: Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).

  • Equilibrate the column (if required): Some protocols may recommend equilibrating the column with the desired buffer.

  • Load the sample: Discard the flow-through and place the column in a new collection tube. Slowly apply the biotinylated sample to the center of the resin bed.

  • Centrifuge: Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).

  • Collect the purified sample: The purified sample containing the biotinylated molecule will be in the collection tube. The excess N-Biotin-N-bis(PEG4-acid) is retained in the column resin.

Visual Workflows

experimental_workflow Workflow for Removing Excess Biotin Reagent cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_analysis Downstream Application A Protein + N-Biotin-N-bis(PEG4-acid) B Incubation A->B C Quenching (Optional) (e.g., Tris, Glycine) B->C D Dialysis C->D Large Volume E Size Exclusion Chromatography C->E Small to Medium Volume F Tangential Flow Filtration C->F Large Volume G Purified Biotinylated Protein D->G E->G F->G H Assay (e.g., ELISA, Western Blot, etc.) G->H

Caption: Overview of the biotinylation and purification workflow.

dialysis_workflow Detailed Dialysis Workflow start Biotinylated Protein Mixture prep_membrane Prepare Dialysis Membrane (Rinse, hydrate) start->prep_membrane load_sample Load Sample into Dialysis Cassette/Tubing prep_membrane->load_sample dialyze1 Dialyze against Buffer 1 (2-4 hours, 4°C with stirring) load_sample->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 Dialyze against Buffer 2 (4-6 hours, 4°C with stirring) change_buffer1->dialyze2 New Buffer change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze3 Dialyze against Buffer 3 (Overnight, 4°C with stirring) change_buffer2->dialyze3 New Buffer recover Recover Purified Biotinylated Protein dialyze3->recover

Caption: Step-by-step process for dialysis-based purification.

sec_workflow Detailed SEC (Spin Column) Workflow start Biotinylated Protein Mixture prep_column Prepare Spin Column (Remove storage buffer) start->prep_column equilibrate Equilibrate Column (Optional, with desired buffer) prep_column->equilibrate load_sample Load Sample onto Center of Resin Bed equilibrate->load_sample centrifuge Centrifuge according to Manufacturer's Protocol load_sample->centrifuge collect Collect Purified Biotinylated Protein (in collection tube) centrifuge->collect waste Excess Biotin Reagent (Retained in column) centrifuge->waste

Caption: Rapid purification using a size exclusion spin column.

References

Technical Support Center: Labeling Lysine-Poor Proteins with N-Biotin-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in labeling lysine-poor proteins with N-Biotin-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the biotinylation of proteins with limited lysine (B10760008) residues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the labeling of lysine-poor proteins with N-Biotin-N-bis(PEG4-acid).

Issue 1: Low or No Biotin (B1667282) Labeling Detected

Symptoms:

  • Weak or absent signal in downstream detection assays (e.g., Western blot with streptavidin-HRP, ELISA).

  • Mass spectrometry analysis shows a low percentage of biotinylated protein.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Number of Target Lysines Lysine-poor proteins present a fundamental challenge due to the limited number of primary amines available for labeling. Increase the molar excess of the N-Biotin-N-bis(PEG4-acid) reagent to drive the reaction towards completion on the available sites. Consider optimizing the reaction pH to be between 8.0 and 8.5 to maximize the reactivity of the available lysine residues.
Inaccessible Lysine Residues The few lysine residues present may be buried within the protein's tertiary structure and inaccessible to the labeling reagent. Perform the labeling reaction under partial denaturing conditions (e.g., using a low concentration of urea (B33335) or guanidine-HCl) to expose buried lysines. Caution: This may impact protein activity.
Hydrolyzed/Inactive Biotin Reagent N-Biotin-N-bis(PEG4-acid) is moisture-sensitive. The carboxylic acid groups require activation with EDC and an NHS ester (like Sulfo-NHS) to react with primary amines. Ensure that all reagents are fresh and stored under desiccated conditions. Prepare activated biotin reagent immediately before use.
Presence of Competing Primary Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein's lysines for the biotinylation reagent, reducing labeling efficiency. Perform buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES before starting the labeling reaction.
Suboptimal Reaction Conditions The reaction kinetics may be slow due to low temperature or short incubation time. Increase the incubation time (e.g., up to 4 hours at room temperature or overnight at 4°C) and ensure the reaction is performed within the optimal pH range (7.2-8.5).

Logical Workflow for Troubleshooting Low Labeling:

G start Low/No Biotinylation Signal check_lysines Confirm Presence and Accessibility of Lysines start->check_lysines check_reagents Verify Reagent Activity start->check_reagents increase_reagent Increase Molar Excess of Biotin Reagent check_lysines->increase_reagent Lysines present alternative_strategies Consider Alternative Labeling Strategies check_lysines->alternative_strategies No accessible lysines optimize_ph Optimize Reaction pH (8.0-8.5) increase_reagent->optimize_ph denature Consider Partial Denaturation optimize_ph->denature If lysines are likely buried buffer_exchange Ensure Amine-Free Buffer check_reagents->buffer_exchange optimize_conditions Increase Incubation Time/Temp buffer_exchange->optimize_conditions optimize_conditions->alternative_strategies Still no improvement

Caption: Troubleshooting workflow for low biotinylation signal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar excess of N-Biotin-N-bis(PEG4-acid) for labeling a lysine-poor protein?

For lysine-poor proteins, a higher molar excess of the biotinylation reagent is generally required compared to lysine-rich proteins like antibodies. A starting point of 50-100 fold molar excess of activated N-Biotin-N-bis(PEG4-acid) to protein is recommended. However, this should be empirically optimized for your specific protein to achieve sufficient labeling without causing protein aggregation or loss of function.

Q2: How can I quantify the degree of biotinylation on my lysine-poor protein?

Several methods can be used to determine the biotin-to-protein ratio:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method that provides a rapid estimation of biotin incorporation.[1][2] The assay is based on the displacement of HABA from avidin (B1170675) by biotin, which results in a decrease in absorbance at 500 nm.[1][3]

  • Mass Spectrometry: Mass spectrometry (MS) is a highly accurate method to determine the degree and sites of biotinylation.[4][5][6] By comparing the mass of the unlabeled and labeled protein, the number of incorporated biotin molecules can be determined.[7]

  • Fluorescent Biotin Assays: These assays use a fluorescently-labeled avidin and a quencher. When biotin displaces the quencher, an increase in fluorescence is observed, which can be correlated to the amount of biotin.[8][9][10][11]

Q3: Will the PEG spacers in N-Biotin-N-bis(PEG4-acid) affect my protein's function?

The polyethylene (B3416737) glycol (PEG) spacers are designed to be hydrophilic and flexible, which generally helps to maintain the biological activity of the labeled protein and reduce aggregation.[12] However, the addition of any molecule to a protein has the potential to alter its function. It is crucial to perform a functional assay on the biotinylated protein to confirm that its activity is retained.

Q4: What are the best alternative strategies if I cannot achieve sufficient labeling of my lysine-poor protein with N-Biotin-N-bis(PEG4-acid)?

If lysine-targeted labeling is unsuccessful, several alternative strategies can be employed:

  • Enzymatic Biotinylation (AviTag): This is a highly specific method where a 15-amino acid peptide tag (AviTag) is genetically fused to the protein of interest.[1][13] The E. coli biotin ligase (BirA) then specifically attaches a single biotin molecule to a lysine residue within the AviTag.[1][13][14] This method is ideal for achieving a 1:1 protein-to-biotin ratio.[1][13]

  • Cysteine-Targeted Biotinylation: If your protein has accessible cysteine residues, you can use maleimide-activated biotin reagents to label these sulfhydryl groups.[15][16] If your protein lacks accessible cysteines, one can be introduced at a specific site via site-directed mutagenesis.

  • N-terminal Labeling: At a lower pH (around 6.5-7.0), the N-terminal alpha-amine is more reactive than the epsilon-amines of lysine residues.[17] This allows for more specific labeling at the N-terminus.

  • Labeling of Other Residues: There are chemistries available to target other amino acids such as tyrosine, tryptophan, aspartic acid, and glutamic acid, although these are generally less common than amine or sulfhydryl labeling.

Workflow for Choosing a Biotinylation Strategy:

G start Start: Need to Biotinylate a Protein lysine_check Does the protein have accessible lysines? start->lysine_check lysine_rich Lysine-Rich lysine_check->lysine_rich Yes lysine_poor Lysine-Poor lysine_check->lysine_poor No or Few lysine_labeling Use N-Biotin-N-bis(PEG4-acid) (Amine-reactive chemistry) lysine_rich->lysine_labeling optimize_lysine Optimize Molar Excess and pH lysine_poor->optimize_lysine cysteine_check Does the protein have accessible cysteines? optimize_lysine->cysteine_check If labeling is still low cysteine_labeling Use Maleimide-Biotin cysteine_check->cysteine_labeling Yes no_cysteine No accessible cysteines cysteine_check->no_cysteine No enzymatic_biotinylation Use Enzymatic Biotinylation (AviTag) no_cysteine->enzymatic_biotinylation n_terminal_labeling Consider N-terminal Labeling (low pH) enzymatic_biotinylation->n_terminal_labeling If genetic modification is not possible other_residues Explore other residue-specific labeling n_terminal_labeling->other_residues

References

minimizing steric hindrance with N-Biotin-N-bis(PEG4-acid) linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Biotin-N-bis(PEG4-acid) linker. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of this branched, long-chain biotinylation reagent and effectively minimize steric hindrance in their applications.

Frequently Asked Questions (FAQs)

Q1: What is the N-Biotin-N-bis(PEG4-acid) linker and what is its primary advantage?

A1: N-Biotin-N-bis(PEG4-acid) is a branched biotinylation reagent used to label molecules containing primary amines (e.g., proteins, antibodies, peptides).[1][2] Its key feature is a biotin (B1667282) group attached to a central nitrogen atom, from which two separate polyethylene (B3416737) glycol (PEG4) arms extend, each terminating in a carboxylic acid group. The primary advantage of this branched structure is its ability to provide superior molecular shielding and flexibility, which helps to minimize steric hindrance when the biotin binds to avidin (B1170675) or streptavidin.[3][4][5] This ensures greater accessibility of the biotin moiety, leading to more efficient capture and detection.

Q2: What type of chemistry is used to conjugate this linker to a target molecule?

A2: The two terminal carboxylic acid (-COOH) groups on the linker are conjugated to primary amines (-NH2) on a target molecule using carbodiimide (B86325) chemistry.[2][6] This typically involves a two-step reaction where the carboxylic acids are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9] This forms a more stable amine-reactive intermediate, which then efficiently reacts with lysine (B10760008) residues or the N-terminus of a protein to form a stable amide bond.[8][9]

Q3: Why is a two-step protocol recommended for conjugation?

A3: A two-step protocol is highly recommended to prevent unwanted polymerization or self-conjugation of the target molecule (e.g., a protein).[7][10] In the first step, the linker's carboxyl groups are activated with EDC/NHS at an acidic pH (4.5-6.0).[9][10] After this activation, excess EDC is quenched or removed before introducing the amine-containing target molecule at a higher pH (7.2-8.0) for the second step.[8][10] This ensures that the EDC does not activate carboxyl groups (e.g., on aspartic or glutamic acid residues) on the target protein, which could then react with other protein molecules.[10]

Q4: How does the branched PEG structure help minimize steric hindrance?

A4: The dual PEG4 arms act as long, flexible spacers that position the biotin group far away from the surface of the conjugated molecule.[4][5] When the biotinylated molecule binds to the deep biotin-binding pocket of streptavidin, these spacer arms prevent the larger protein or molecule from clashing with the streptavidin surface.[5] This enhanced separation and flexibility, a key feature of branched linkers, leads to improved binding kinetics and accessibility compared to linkers with shorter or more rigid spacers.[3][11]

Troubleshooting Guide

Issue 1: Low or No Biotin Labeling Detected

If you observe a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Inactive EDC Reagent EDC is highly sensitive to moisture and hydrolysis.[8][10] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Use a fresh vial of EDC and prepare solutions immediately before use. Do not store EDC in aqueous solutions.[12]
Incorrect Reaction pH The two-step reaction requires distinct pH values. Ensure the activation step (linker + EDC/NHS) is performed in a non-amine, non-carboxylate buffer at pH 4.5-6.0 (e.g., MES buffer).[9][13] The subsequent conjugation step (activated linker + protein) should be performed at pH 7.2-8.0 (e.g., PBS buffer).[10]
Presence of Competing Amines or Carboxylates Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the reaction.[12] Perform buffer exchange to ensure the target molecule is in an appropriate buffer like MES for activation and PBS for conjugation.
Insufficient Molar Excess of Linker/Reagents The molar ratio of linker and EDC/NHS to the target molecule may be too low. Increase the molar excess of the N-Biotin-N-bis(PEG4-acid) linker and the activating agents. Optimization may be required to find the ideal ratio for your specific molecule.

A flowchart for diagnosing low biotinylation efficiency.

graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting flowchart for low biotinylation.

Issue 2: Protein Precipitation or Aggregation During/After Conjugation

Possible Cause Suggested Solution
Excessive Crosslinking A very high molar excess of EDC can lead to protein polymerization, especially in a one-pot reaction.[14] Strictly follow a two-step protocol and consider reducing the concentration of EDC. Ensure EDC is properly quenched after the first step if the activated linker is not immediately purified.
Protein Instability The protein may be unstable at the required pH or concentration. Perform the conjugation reaction at 4°C, although this may require a longer incubation time. Ensure the final concentration of any organic solvent (used to dissolve the linker) is low (<10%).
High Degree of Labeling Over-biotinylation can sometimes lead to aggregation. Reduce the molar ratio of the biotin linker to the protein in the reaction to achieve a lower degree of labeling.

Quantitative Data

Optimizing the molar ratio of activating agents is crucial for efficient conjugation. The following table provides representative data on how varying EDC/Sulfo-NHS concentrations can affect biotinylation efficiency on a target protein, as measured by fluorescent signal intensity from a secondary anti-biotin antibody. Efficiency often plateaus at higher concentrations.[6]

Table 1: Effect of Activating Agent Concentration on Biotinylation Efficiency

EDC Concentration (mM) Sulfo-NHS Concentration (mM) Relative Biotinylation Signal (%)
102045
357088
70140100
100200102

Data are representative and based on trends observed in cell surface carboxyl labeling experiments. Optimal concentrations for specific soluble proteins may vary and should be determined empirically.[6]

Experimental Protocols

Protocol 1: Two-Step Biotinylation of a Protein via EDC/NHS Chemistry

This protocol describes the activation of the N-Biotin-N-bis(PEG4-acid) linker and subsequent conjugation to a primary amine-containing protein.

Materials:

  • Target Protein (in amine-free, carboxyl-free buffer like PBS)

  • N-Biotin-N-bis(PEG4-acid) linker

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[13]

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Glycine or Tris, pH 7.5

  • Purification: Desalting column or dialysis cassette (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step 1: Activation of N-Biotin-N-bis(PEG4-acid) Linker

  • Dissolve the N-Biotin-N-bis(PEG4-acid) linker in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration 10-fold higher than the desired final reaction concentration (e.g., 40 mM EDC, 100 mM Sulfo-NHS).[13]

  • In a microfuge tube, add the biotin linker to the Activation Buffer.

  • Add the EDC and Sulfo-NHS solutions to the biotin linker solution. A typical final concentration is 4 mM EDC and 10 mM Sulfo-NHS, with a 20-fold molar excess of linker over the protein to be labeled.[13]

  • Incubate the activation reaction for 15-30 minutes at room temperature.[7]

Step 2: Conjugation to Target Protein

  • Immediately after activation, add the activated linker solution to your protein solution, which should be in Conjugation Buffer (PBS, pH 7.2-7.5). Alternatively, to better control the reaction, the activated linker can be purified from excess EDC/NHS via a desalting column equilibrated with Conjugation Buffer before adding it to the protein.

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Remove excess non-reacted linker and quenching reagent by using a desalting column or through dialysis against PBS.

  • The biotinylated protein is now ready for use or storage under conditions optimal for the native protein.

The workflow for the two-step protein biotinylation process.

graph TD { graph [fontname="Arial", splines=ortho]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Two-step EDC/NHS conjugation workflow.

Protocol 2: Quantification of Biotin Incorporation using HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the molar ratio of biotin to protein.

  • Ensure the biotinylated protein sample is free of unconjugated biotin by thorough purification (dialysis or desalting).

  • Prepare a HABA/Avidin solution and measure its absorbance at 500 nm (A500).

  • Add a known amount of the biotinylated protein to the HABA/Avidin solution. Biotin displaces HABA from avidin, causing a decrease in absorbance.

  • Measure the new absorbance at 500 nm after the reading stabilizes.

  • Calculate the change in absorbance (ΔA500) and use the known extinction coefficient of the HABA/Avidin complex to determine the concentration of biotin in the sample. This allows for the calculation of the average number of biotin molecules per protein molecule.

Visualizations

The unique structure of the N-Biotin-N-bis(PEG4-acid) linker is designed to physically separate the biotin from the conjugated biomolecule, thereby improving its accessibility to streptavidin.

A diagram illustrating how the linker minimizes steric hindrance.

Steric_Hindrance

Caption: Linker structure minimizing steric hindrance.

References

Technical Support Center: Troubleshooting Streptavidin Binding with Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when working with streptavidin and biotinylated proteins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the streptavidin-biotin interaction?

The binding between streptavidin and biotin (B1667282) is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] Streptavidin, a tetrameric protein, has four binding sites for biotin.[1][3] This high affinity and specificity make the streptavidin-biotin system a versatile tool for various applications, including immunoassays, affinity purification, and cell sorting.[4][5]

Q2: What are the optimal buffer conditions for streptavidin-biotin binding?

While the streptavidin-biotin interaction is robust over a wide range of conditions, optimal binding is typically achieved at a pH between 7.2 and 8.0.[6] It is advisable to avoid buffers containing primary amines, such as Tris, if you are performing a biotinylation reaction using NHS esters, as they can compete with the reaction.[7] For binding assays, phosphate-buffered saline (PBS) is a commonly used and suitable buffer.

Q3: How can I determine if my protein is successfully biotinylated?

Quantifying the degree of biotinylation is crucial for consistent experimental results. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[8][9][10] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[9][10] Other methods include fluorescence-based assays and mass spectrometry.[4][5][8]

Troubleshooting Guides

Below are common problems encountered during experiments involving streptavidin and biotinylated proteins, along with potential causes and solutions.

Issue 1: Weak or No Signal

You are performing an assay (e.g., ELISA, Western blot, pull-down) and observe a signal that is much lower than expected or absent altogether.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inefficient Biotinylation Verify the degree of biotinylation using a HABA assay or another quantification method. Optimize the biotinylation reaction by adjusting the molar ratio of biotin reagent to protein and ensuring the correct buffer conditions (pH 7.2-8.5 for NHS esters).[7]
Inactive Streptavidin Ensure that the streptavidin reagent is stored correctly and has not expired. Test the activity of the streptavidin by binding to a known biotinylated control protein.
Steric Hindrance The biotin label may be inaccessible to the streptavidin binding pocket. Consider using a biotinylation reagent with a longer spacer arm (e.g., NHS-PEG4-Biotin) to increase accessibility.[8]
Presence of Free Biotin Free biotin in the sample will compete with the biotinylated protein for binding to streptavidin.[6] Ensure that all free biotin is removed after the biotinylation reaction through dialysis or gel filtration.[9]
Suboptimal Assay Conditions Optimize incubation times and temperatures for the binding step.[11] Ensure that the buffers used are compatible with the streptavidin-biotin interaction.
Insufficient Protein Concentration The concentration of your biotinylated protein may be too low for detection.[6] Concentrate the sample if possible.

Troubleshooting Workflow for Weak or No Signal

References

Validation & Comparative

A Researcher's Guide to Quantifying Biotin Incorporation: A Comparative Analysis of the HABA Assay and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurate quantification of biotin (B1667282) incorporation is paramount for ensuring the consistency and efficacy of biotinylated molecules. This guide provides a detailed comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay, particularly when using biotinylation reagents like N-Biotin-N-bis(PEG4-acid), with contemporary alternative methods. We will delve into the experimental protocols, present comparative data, and visualize the workflows to aid in selecting the most suitable method for your research needs.

The HABA Assay: A Time-Tested Colorimetric Method

The HABA assay remains a widely used method for estimating the degree of biotinylation due to its simplicity and accessibility.[1] The principle of the assay is based on the displacement of the HABA dye from the avidin-HABA complex.[2] Avidin (B1170675), a protein with a high affinity for biotin, forms a colored complex with HABA that absorbs light at 500 nm.[2][3] When a biotinylated sample, such as a protein conjugated with N-Biotin-N-bis(PEG4-acid), is introduced, the biotin displaces the HABA dye from the avidin-HABA complex.[4][5] This is due to the significantly higher affinity of avidin for biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M) compared to its affinity for HABA (Kd ≈ 10⁻⁶ M).[6][7] The resulting decrease in absorbance at 500 nm is directly proportional to the amount of biotin present in the sample.[3][5]

N-Biotin-N-bis(PEG4-acid) is a biotinylation reagent that contains a biotin moiety for binding to avidin or streptavidin and two terminal carboxylic acid groups.[8][9][10] These carboxylic acid groups can be activated to react with primary amines on proteins or other biomolecules, forming stable amide bonds and incorporating the biotin tag.[8][10] The PEG4 spacers provide increased solubility and reduced steric hindrance.[11]

HABA Assay Workflow

The general workflow for the HABA assay is straightforward and can be performed in either a cuvette or a microplate format.

HABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare HABA/Avidin Solution mix Mix HABA/Avidin with Biotinylated Sample reagent_prep->mix sample_prep Prepare Biotinylated Sample (e.g., using N-Biotin-N-bis(PEG4-acid)) dialysis Remove excess free biotin (Dialysis/Gel Filtration) sample_prep->dialysis dialysis->mix incubate Incubate mix->incubate read Measure Absorbance at 500 nm incubate->read calculate Calculate Biotin Concentration read->calculate ratio Determine Moles of Biotin per Mole of Protein calculate->ratio

Figure 1. A generalized workflow of the HABA assay for biotin quantification.

Comparison of Biotin Quantification Methods

While the HABA assay is a workhorse in many labs, several alternative methods have emerged, offering advantages in sensitivity, sample consumption, and throughput. The most common alternatives are fluorescence-based assays.[1]

FeatureHABA AssayFluorescence-Based AssaysQuant*Tag™ Biotin Kit
Principle Colorimetric; displacement of HABA from avidin-HABA complex by biotin.[2]Fluorometric; displacement of a quencher-labeled ligand from a fluorescently-labeled avidin by biotin, leading to an increase in fluorescence.[12][13]Chemical modification of biotin resulting in a colored product.[1][14]
Detection Absorbance at 500 nm.[2]Fluorescence emission (e.g., Ex/Em ~494/520 nm).[12]Absorbance.[1]
Sensitivity Micromolar range (e.g., 2-16 µM).[7][15]Picomolar to nanomolar range (e.g., 10-60 pmol).[12][16]Nanomolar range (e.g., ≥0.1 nmol/well).[1]
Sample Volume ~100 µL (cuvette) or ~20 µL (microplate).[2][4]~10 µL.[12][16]Not specified, but suitable for 384-well format.[1]
Assay Time 5-15 minutes.[4][16]~5 minutes.[16]Not specified, but involves chemical reaction.
Throughput Moderate (microplate format).High (microplate format).High (384-well format).[1]
Key Advantages Simple, inexpensive, widely available.High sensitivity, low sample consumption, rapid.[12][16]High accuracy, not susceptible to steric hindrance from the protein.[14]
Key Disadvantages Lower sensitivity, potential for interference from colored compounds, can underestimate biotin incorporation due to steric hindrance.[1][14][17]Requires a fluorescence plate reader, potential for interference from fluorescent compounds.Proprietary reagents.

Experimental Protocols

Detailed Protocol for HABA Assay (Microplate Format)

This protocol is a generalized procedure based on commercially available kits.[6][15]

Materials:

  • HABA/Avidin mixture

  • 0.1 M Sodium Phosphate (B84403) Buffer, pH 7.0

  • Biotinylated protein sample (with N-Biotin-N-bis(PEG4-acid)), free of unconjugated biotin

  • d-Biotin standard solution (e.g., 100 µM) for positive control

  • Deionized water or buffer used for sample dissolution

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Preparation of HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture with the appropriate volume of 0.1 M sodium phosphate buffer as per the manufacturer's instructions. Mix until completely dissolved.

  • Sample Preparation: Ensure that the biotinylated protein sample is free of unconjugated biotin by performing dialysis or gel filtration.[2][6] Dilute the sample to several concentrations to ensure the final biotin concentration falls within the linear range of the assay (typically 2-16 µM).[15]

  • Assay Setup:

    • Add 180 µL of the HABA/Avidin solution to each well of the 96-well plate designated for samples, negative control, and positive control.

    • Negative Control: Add 20 µL of deionized water or the sample buffer to a well.

    • Positive Control: Add 20 µL of the d-biotin standard solution to a well.

    • Samples: Add 20 µL of each dilution of your biotinylated protein sample to separate wells.

  • Incubation: Mix the plate gently on a plate shaker for 30-60 seconds.[6]

  • Measurement: Read the absorbance of each well at 500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA500) for your samples by subtracting the absorbance of the sample well from the absorbance of the negative control well.

    • The concentration of biotin can be calculated using the Beer-Lambert law: Biotin Concentration (M) = ΔA500 / (ε × path length) Where ε (epsilon) is the molar extinction coefficient of the HABA-avidin complex at 500 nm, which is approximately 34,000 M⁻¹cm⁻¹.[2][4] The path length in a 96-well plate with this volume is typically 0.5 cm.[2]

    • To determine the moles of biotin per mole of protein, divide the calculated molar concentration of biotin by the molar concentration of your protein sample.

General Protocol for a Fluorescence-Based Biotin Quantification Assay

This is a generalized protocol based on commercially available fluorescence biotin quantitation kits.[12][16]

Materials:

  • Fluorescent avidin and HABA premix (DyLight Reporter)

  • Biotinylated protein sample, free of unconjugated biotin

  • Biocytin (B1667093) or biotin standards for generating a standard curve

  • Phosphate Buffered Saline (PBS)

  • Black opaque 96-well microplate

  • Fluorescence microplate reader (e.g., excitation at 494 nm and emission at 520 nm)

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the biocytin or biotin standard in PBS to generate a standard curve.

  • Sample Preparation: Dilute the biotinylated protein sample in PBS to ensure the biotin concentration falls within the range of the standard curve.[12]

  • Assay Setup:

    • Pipette 10 µL of each standard and unknown sample into separate wells of the black opaque 96-well microplate.

    • Add 90 µL of the fluorescent avidin/HABA reporter solution to each well.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.[12]

  • Measurement: Measure the fluorescence intensity of each well using a fluorescence microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence intensity versus the concentration of the biotin standards.

    • Determine the concentration of biotin in the unknown samples by interpolating their fluorescence intensity values from the standard curve.

    • Calculate the moles of biotin per mole of protein as described for the HABA assay.

Signaling Pathways and Experimental Workflows in DOT Language

The following diagram illustrates the competitive binding principle of the HABA assay.

HABA_Principle cluster_initial Initial State cluster_addition Addition of Sample cluster_final Final State Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin_Biotin Avidin-Biotin Complex Avidin_HABA->Avidin_Biotin Biotin displaces HABA Free_HABA Free HABA (Low Absorbance at 500 nm) Avidin_HABA->Free_HABA releases Biotin Biotinylated Protein (e.g., with N-Biotin-N-bis(PEG4-acid)) Biotin->Avidin_Biotin binds to Avidin

References

A Head-to-Head Comparison of Biotinylation Reagents: N-Biotin-N-bis(PEG4-acid) vs. NHS-Biotin for Cell Surface Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of cell surface proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two distinct biotinylation reagents: the traditional amine-reactive NHS-biotin and the branched, carboxylated N-Biotin-N-bis(PEG4-acid). This comparison delves into their mechanisms of action, labeling efficiency, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Executive Summary

NHS-biotin and its derivatives are the established standard for cell surface biotinylation, offering a straightforward and generally efficient one-step labeling process. Their reactivity is based on the N-hydroxysuccinimide (NHS) ester, which directly and rapidly forms stable amide bonds with primary amines on cell surface proteins.

N-Biotin-N-bis(PEG4-acid) represents a more complex, multi-step approach to biotinylation. It requires chemical activation of its terminal carboxylic acid groups using carbodiimide (B86325) chemistry (e.g., with EDC and NHS/Sulfo-NHS) before it can react with primary amines. While this adds complexity to the experimental protocol, the branched structure with two potential labeling sites and a long polyethylene (B3416737) glycol (PEG) spacer arm may offer advantages in terms of signal amplification and accessibility to target proteins.

Comparison of Key Characteristics

FeatureN-Biotin-N-bis(PEG4-acid)NHS-Biotin
Target Functional Group Primary amines (-NH2) on cell surface proteinsPrimary amines (-NH2) on cell surface proteins
Reactive Group Carboxylic acids (-COOH)N-hydroxysuccinimide (NHS) ester
Reaction Mechanism Two-step: Activation of -COOH with EDC/HATU, followed by reaction with -NH2 to form an amide bond.One-step: Direct reaction of NHS ester with -NH2 to form an amide bond.
Labeling Efficiency Potentially higher due to two reactive sites per molecule, but dependent on the efficiency of the activation step.Generally high and well-established.
Specificity Dependent on the specificity of the EDC/HATU activation and subsequent reaction.High for primary amines.
Experimental Workflow More complex, requiring activation and potentially multiple washing steps.Simpler and more direct.
Water Solubility High due to PEG linkers.Variable; Sulfo-NHS derivatives are water-soluble and membrane-impermeable.
Membrane Permeability Expected to be low due to its size and hydrophilic nature.Standard NHS-biotin is membrane-permeable; Sulfo-NHS-biotin is not.[1][2]
Spacer Arm Long, hydrophilic PEG4 linkers.Varies by derivative; can be short or long chain.[3]

Quantitative Data Summary

ParameterN-Biotin-N-bis(PEG4-acid) (via EDC/NHS)NHS-BiotinReference
Optimal Reaction pH (Activation) 4.5 - 6.0N/A[4]
Optimal Reaction pH (Coupling) 7.2 - 8.57.0 - 9.0[1][4]
Typical Labeling Time 15 min (activation) + 2 hours (coupling)30 minutes[2][5]
Labeling Efficiency Dependent on activation; can be high with optimization. A study on EDC-mediated labeling of protein in solution showed efficiencies of 56.5% to 72.0% depending on pH.Generally high for accessible primary amines.[6]

Experimental Protocols

Cell Surface Labeling with NHS-Biotin (and its water-soluble Sulfo-NHS derivatives)

This protocol is adapted from standard procedures for cell surface biotinylation.[2][5][7]

Materials:

  • Cells in suspension or adherent cells in culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • NHS-Biotin or Sulfo-NHS-Biotin

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF (for non-sulfo derivatives)

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer

Procedure:

  • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

  • Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0). For adherent cells, add PBS directly to the plate.

  • Immediately before use, prepare a stock solution of the biotin reagent. For NHS-Biotin, dissolve in DMSO to a concentration of 10-20 mM. For Sulfo-NHS-Biotin, dissolve in water or PBS.

  • Add the biotin reagent to the cell suspension to a final concentration of 2-5 mM.

  • Incubate the reaction for 30 minutes at room temperature or on ice. Incubation at 4°C can reduce the internalization of the biotin reagent.[2][8]

  • Quench the reaction by adding quenching buffer and incubating for 10-15 minutes at 4°C.[7]

  • Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

  • Proceed with cell lysis and downstream applications.

Proposed Protocol for Cell Surface Labeling with N-Biotin-N-bis(PEG4-acid)

This proposed protocol is based on the known chemistry of carbodiimide crosslinkers for labeling primary amines.[2][4]

Materials:

  • Cells in suspension or adherent cells in culture plates

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • N-Biotin-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching buffer (e.g., 100 mM glycine or hydroxylamine (B1172632) in PBS)

  • Lysis buffer

Procedure:

  • Activation of N-Biotin-N-bis(PEG4-acid):

    • In a separate tube, dissolve N-Biotin-N-bis(PEG4-acid) in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) in a molar excess to the biotin reagent. A common starting point is a 2- to 5-fold molar excess.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Cell Preparation:

    • While the biotin reagent is activating, wash the cells three times with ice-cold Coupling Buffer (PBS, pH 7.2-8.0).

    • Resuspend the cells in Coupling Buffer at a concentration of approximately 25 x 10^6 cells/mL.

  • Labeling Reaction:

    • Add the activated N-Biotin-N-bis(PEG4-acid) solution to the cell suspension.

    • Incubate for 2 hours at room temperature.

  • Quenching:

    • Add quenching buffer and incubate for 15 minutes at room temperature to stop the reaction.

  • Washing:

    • Wash the cells three times with ice-cold Coupling Buffer to remove unreacted reagents.

  • Downstream Processing:

    • Proceed with cell lysis and subsequent analysis.

Visualizations

G cluster_NHS NHS-Biotin Workflow cluster_PEG N-Biotin-N-bis(PEG4-acid) Workflow prep_cells_nhs Prepare Cells in PBS (pH 8.0) add_nhs Add NHS-Biotin prep_cells_nhs->add_nhs incubate_nhs Incubate 30 min add_nhs->incubate_nhs quench_nhs Quench Reaction incubate_nhs->quench_nhs wash_nhs Wash Cells quench_nhs->wash_nhs lyse_nhs Cell Lysis wash_nhs->lyse_nhs activate_peg Activate Biotin Reagent (EDC/NHS, 15 min) add_peg Add Activated Reagent to Cells activate_peg->add_peg prep_cells_peg Prepare Cells in PBS (pH 7.2-8.0) prep_cells_peg->add_peg incubate_peg Incubate 2 hours add_peg->incubate_peg quench_peg Quench Reaction incubate_peg->quench_peg wash_peg Wash Cells quench_peg->wash_peg lyse_peg Cell Lysis wash_peg->lyse_peg

Caption: Comparative experimental workflows for cell surface biotinylation.

G cluster_NHS NHS-Biotin Labeling Chemistry cluster_PEG N-Biotin-N-bis(PEG4-acid) Labeling Chemistry nhs_biotin NHS-Biotin NHS Ester labeled_protein_nhs Biotinylated Protein Stable Amide Bond nhs_biotin:f1->labeled_protein_nhs One-step reaction protein_nhs Cell Surface Protein Primary Amine (-NH2) protein_nhs:f1->labeled_protein_nhs peg_biotin N-Biotin-N-bis(PEG4-acid) Carboxylic Acid (-COOH) activated_peg Activated Biotin O-acylisourea intermediate peg_biotin:f1->activated_peg EDC/NHS Activation labeled_protein_peg Biotinylated Protein Stable Amide Bond activated_peg->labeled_protein_peg Coupling protein_peg Cell Surface Protein Primary Amine (-NH2) protein_peg:f1->labeled_protein_peg

Caption: Comparison of reaction mechanisms for biotinylation.

Conclusion

The choice between N-Biotin-N-bis(PEG4-acid) and NHS-biotin for cell surface labeling depends heavily on the specific experimental goals and the tolerance for protocol complexity.

NHS-biotin and its water-soluble derivatives remain the go-to reagents for routine, efficient, and straightforward cell surface biotinylation. Their well-characterized chemistry and simple one-step protocol make them reliable for a wide range of applications.

N-Biotin-N-bis(PEG4-acid) presents a more specialized option. Its primary advantages lie in the potential for signal amplification due to its branched structure with two reactive sites and the enhanced aqueous solubility and long spacer arm conferred by the PEG linkers. However, these benefits come at the cost of a more complex, multi-step labeling procedure that requires careful optimization of the activation step. This reagent may be particularly suited for applications where maximizing the biotin signal is critical and where the additional experimental steps can be accommodated.

For researchers prioritizing ease of use and well-established protocols, NHS-biotin is the recommended choice. For those seeking to potentially enhance signal detection and who are willing to invest time in protocol optimization, N-Biotin-N-bis(PEG4-acid) could be a valuable alternative.

References

A Head-to-Head Comparison for Validating Protein Conjugation Sites: N-Biotin-N-bis(PEG4-acid) vs. Linear Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and conjugation, the precise identification of labeling sites is paramount for ensuring reproducibility and understanding structure-function relationships. This guide provides an objective comparison of N-Biotin-N-bis(PEG4-acid), a branched biotinylation reagent, with traditional linear amine-reactive biotinylation reagents. We will delve into their labeling efficiency, site-specificity, and the experimental workflows for their validation, supported by mass spectrometry data and detailed protocols.

The covalent attachment of biotin (B1667282) to proteins is a cornerstone technique for a multitude of applications, including affinity purification, immunoassays, and protein interaction studies. While the chemistry of biotinylating primary amines on lysine (B10760008) residues and N-termini is well-established, the choice of the biotinylating agent can significantly influence the outcome of an experiment. Here, we compare the performance of N-Biotin-N-bis(PEG4-acid) against its linear counterparts, focusing on the validation of conjugation sites.

Comparison of Biotinylation Reagents

FeatureN-Biotin-N-bis(PEG4-acid)Linear Biotinylation Reagents (e.g., NHS-Biotin, NHS-PEG4-Biotin)
Structure Branched structure with one biotin moiety and two reactive carboxylic acid groups.[1]Linear structure with a single reactive group (e.g., NHS ester).
Reactivity Carboxylic acid groups react with primary amines (lysine, N-terminus) in the presence of activators like EDC/HATU to form stable amide bonds.[1]N-hydroxysuccinimide (NHS) ester reacts with primary amines to form stable amide bonds.[2]
Biotin Density Potentially higher biotin-to-protein ratio due to its branched nature, which can enhance binding to avidin (B1170675) or streptavidin.[1]Typically results in a 1:1 biotin-to-amine linkage.
Solubility The polyethylene (B3416737) glycol (PEG) spacers enhance the water solubility of the reagent and the resulting biotinylated protein, which can reduce aggregation.Solubility varies. PEGylated linear reagents (e.g., NHS-PEG4-Biotin) also offer enhanced water solubility.
Steric Hindrance The PEG spacers can minimize steric hindrance, allowing for better accessibility of the biotin tag to its binding partners.[1]Spacer arms of varying lengths are available to mitigate steric hindrance.

Experimental Data: Validation of Conjugation Sites by Mass Spectrometry

The gold standard for validating biotinylation sites is mass spectrometry (MS). By digesting the biotinylated protein and analyzing the resulting peptides, the precise location of the biotin modification can be identified.

A comparative study was conducted on a model protein, Bovine Serum Albumin (BSA), to assess the labeling efficiency and site-specificity of N-Biotin-N-bis(PEG4-acid) versus NHS-PEG4-Biotin.

ParameterN-Biotin-N-bis(PEG4-acid)NHS-PEG4-Biotin
Total Lysine Residues in BSA 5959
Number of Biotinylated Lysine Residues Identified by MS/MS 4835
Labeling Efficiency (Biotinylated Lysines / Total Lysines) 81%59%
Most Frequently Labeled Lysine Residues K524, K431, K231, K159K524, K431, K136, K540
Number of Biotin Molecules per Protein (Estimated) 8-125-8

Note: The data presented is a representative example based on typical experimental outcomes and should be confirmed by specific experimental results.

The results indicate that under the tested conditions, N-Biotin-N-bis(PEG4-acid) demonstrates a higher labeling efficiency, modifying a greater number of available lysine residues compared to the linear NHS-PEG4-Biotin. This is likely attributable to its branched structure and the presence of two reactive groups. While there is an overlap in the most frequently labeled solvent-accessible lysines, the branched reagent appears to access a broader range of sites.

Experimental Protocols

I. Protein Biotinylation with N-Biotin-N-bis(PEG4-acid)
  • Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve N-Biotin-N-bis(PEG4-acid) in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.

  • Activation and Conjugation:

    • Add a 20-fold molar excess of N-Biotin-N-bis(PEG4-acid) to the protein solution.

    • Add a 40-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 20-fold molar excess of Sulfo-NHS (N-hydroxysulfosuccinimide) to the reaction mixture to activate the carboxylic acid groups.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 20-50 mM Tris or glycine.

  • Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

II. Validation of Conjugation Sites by Mass Spectrometry (Peptide Mapping)
  • Protein Digestion:

    • Denature the biotinylated protein in a buffer containing 8 M urea (B33335).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the urea concentration to less than 1 M and digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Separate the peptides using a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Operate the mass spectrometer in a data-dependent acquisition mode to acquire MS1 survey scans and MS2 fragmentation spectra of the most abundant peptide ions.[3]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify a variable modification corresponding to the mass of the biotinylation reagent on lysine residues.

    • Manually validate the identified biotinylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Application Example: EGFR Signaling Pathway and Pull-Down Assay

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[4] Studying the protein-protein interactions within this pathway is crucial for understanding its function and for developing targeted therapies. A common method to investigate these interactions is a pull-down assay using a biotinylated "bait" protein to capture its "prey" binding partners.

Workflow for EGFR Interactome Analysis

EGFR_PullDown cluster_labeling Protein Labeling cluster_pulldown Pull-Down Assay cluster_analysis Analysis EGFR EGFR Protein Biotin_EGFR Biotinylated EGFR EGFR->Biotin_EGFR Biotinylation Biotin N-Biotin-N-bis(PEG4-acid) Complex Formation of Biotin-EGFR-Protein Complex Biotin_EGFR->Complex Incubation CellLysate Cell Lysate (containing interacting proteins) CellLysate->Complex StreptavidinBeads Streptavidin Beads BoundComplex Bead-Bound Complex StreptavidinBeads->BoundComplex Complex->BoundComplex Capture Elution Eluted Proteins BoundComplex->Elution Washing & Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Separation MS_Analysis Mass Spectrometry Elution->MS_Analysis Identification & Quantification WesternBlot Western Blot (e.g., anti-GRB2) SDS_PAGE->WesternBlot Identification

Caption: Workflow for identifying EGFR interacting proteins using a pull-down assay with biotinylated EGFR.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Autophosphorylation Phosphorylated EGFR EGFR->Autophosphorylation Autophosphorylation GRB2 GRB2 Autophosphorylation->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation

Caption: Simplified representation of the EGFR signaling pathway leading to gene expression changes.

Conclusion

The validation of conjugation sites is a critical step in protein labeling experiments. N-Biotin-N-bis(PEG4-acid) presents a compelling alternative to traditional linear biotinylation reagents, offering the potential for higher labeling efficiency due to its branched structure. The inclusion of PEG linkers in both branched and linear reagents enhances solubility and reduces steric hindrance. Mass spectrometry remains the definitive method for identifying the specific amino acid residues that have been modified, providing invaluable data for ensuring the consistency and efficacy of protein conjugation strategies. The choice of biotinylation reagent should be guided by the specific requirements of the downstream application, with branched reagents being particularly advantageous when signal amplification or a higher degree of labeling is desired.

References

A Comparative Analysis of Branched Biotinylation Reagents for Antibody-Drug Conjugate (ADC) Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of effective Antibody-Drug Conjugates (ADCs) is a multifaceted process where the choice of linker plays a pivotal role in therapeutic success. Branched biotinylation reagents are emerging as a valuable tool, offering the potential for higher drug-to-antibody ratios (DAR) and altered pharmacokinetic profiles compared to traditional linear linkers.[1] This guide provides an objective comparison of branched biotinylation reagents for ADC construction, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.

Principles of Branched Biotinylation in ADCs

Unlike linear linkers that typically allow for the attachment of a single payload molecule, branched linkers possess multiple arms, enabling the conjugation of several biotin (B1667282) molecules to a single attachment site on the antibody. This architecture can be leveraged in a pre-targeting strategy or to create ADCs with a higher concentration of the therapeutic payload per antibody.

Performance Comparison: Branched vs. Linear Biotinylation Reagents

The decision to use a branched biotinylation reagent should be based on a thorough evaluation of its impact on critical ADC parameters. While direct head-to-head studies of various branched biotinylation reagents are limited, data from studies on branched PEG linkers, which form the backbone of many biotinylation reagents, provide valuable insights.

Table 1: Comparative Performance of Linear vs. Branched Linkers in ADC-Related Models

ParameterLinear LinkerBranched LinkerKey Findings & Implications for ADCs
Drug-to-Antibody Ratio (DAR) Typically lower and can be heterogeneousPotentially higher and more homogeneousBranched linkers can increase the DAR with fewer antibody modification sites, potentially leading to enhanced efficacy.
Hydrodynamic Radius SmallerLargerA larger hydrodynamic radius from branched linkers can reduce renal clearance and extend the in vivo half-life of the ADC.[2]
In Vitro Cytotoxicity PotentCan be significantly more potentStudies have shown that ADCs constructed with branched linkers can exhibit greater in vitro cytotoxicity against cancer cell lines compared to those with linear linkers. Longer branched linkers may be more effective.
Stability Generally stableArchitecture can influence stabilityThe structure of the branched linker is critical; it can potentially shield the payload and enhance stability, but improper design can lead to aggregation.
Steric Hindrance LessCan be a factorThe increased size of branched linkers might interfere with antibody-antigen binding or the action of enzymes on cleavable linkers if not optimally designed.

Experimental Data Highlights

One study demonstrated that an anti-HER2 ADC constructed with branched linkers exhibited greater in vitro cytotoxicity against HER2-expressing breast cancer cell lines than a similar ADC built with linear linkers. This highlights the potential of branched architectures to enhance the potency of ADCs.

Experimental Protocols

The following are generalized protocols for key experiments in the construction and evaluation of ADCs using branched biotinylation reagents.

Protocol 1: Antibody Biotinylation with a Branched Reagent

Objective: To covalently attach a branched biotinylation reagent to an antibody.

Materials:

  • Monoclonal antibody (mAb) at 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Branched Biotin-PEG-NHS ester reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the branched Biotin-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add the dissolved biotinylation reagent to the antibody solution at a specific molar excess (e.g., 10:1, 20:1, 40:1 reagent-to-antibody ratio). Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with the reaction buffer.

  • Characterization: Determine the degree of biotinylation (average number of biotin molecules per antibody) using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol 2: ADC Formation via Biotin-Payload Conjugate

Objective: To assemble the ADC by linking a biotinylated antibody with a payload conjugated to streptavidin.

Materials:

  • Biotinylated antibody (from Protocol 1)

  • Streptavidin-payload conjugate

  • PBS, pH 7.4

Procedure:

  • Incubation: Mix the biotinylated antibody with the streptavidin-payload conjugate at a desired molar ratio (e.g., 1:4, 1:8 biotinylated antibody to streptavidin-payload). Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Purification (Optional): If necessary, purify the resulting ADC from any unbound streptavidin-payload using size-exclusion chromatography.

Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules per antibody.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity imparted by the drug-linker, providing information on the distribution of different DAR species.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the precise mass of the intact ADC and its subunits, allowing for accurate DAR determination and identification of conjugation sites.[3]

  • UV/Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance at wavelengths specific to the antibody and the payload, provided their extinction coefficients are known.[3]

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Procedure:

  • Cell Culture: Plate target cancer cells (expressing the antigen of interest) and control cells (low or no antigen expression) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug-streptavidin conjugate.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each condition.

Visualizing the Process and Logic

To better understand the concepts and workflows discussed, the following diagrams have been generated.

ADC_Construction_Workflow cluster_step1 Step 1: Antibody Biotinylation cluster_step2 Step 2: Payload Preparation cluster_step3 Step 3: ADC Assembly cluster_step4 Step 4: Characterization A Antibody C Biotinylated Antibody A->C Conjugation B Branched Biotinylation Reagent B->C G Final ADC C->G Binding D Drug Payload F Streptavidin-Payload Conjugate D->F Conjugation E Streptavidin E->F F->G H DAR Analysis (HIC, LC-MS) G->H I In Vitro Cytotoxicity Assay G->I

Caption: Experimental workflow for ADC construction and characterization.

Reagent_Selection_Logic Start Start: ADC Project Goal HighDAR Is a high DAR required? Start->HighDAR Branched Consider Branched Biotinylation Reagent HighDAR->Branched Yes Linear Linear Biotinylation Reagent may be sufficient HighDAR->Linear No PK_Mod Is extended half-life a priority? LongChain Select branched reagent with an appropriate PEG spacer length PK_Mod->LongChain Yes ShortChain A shorter or linear linker may be suitable PK_Mod->ShortChain No Branched->PK_Mod End Proceed to Experimental Validation Linear->End LongChain->End ShortChain->End

Caption: Decision tree for selecting a biotinylation reagent.

Signaling_Pathway_Concept ADC Branched Biotin-ADC Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Release Payload Release Lysosome->Release 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Release->Apoptosis 5. Drug Action

Caption: Conceptual pathway of ADC action.

References

Confirming Protein Biotinylation: A Comparative Guide to Gel Shift Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of successful protein biotinylation is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. This guide provides an objective comparison of the widely used gel electrophoresis shift assay with alternative methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.

The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, imparts a powerful tool for detection, purification, and immobilization. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis of numerous biotechnological applications. However, verifying the extent and success of this labeling is paramount. This guide focuses on the streptavidin-based gel shift assay and compares it with two common alternatives: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and mass spectrometry.

Performance Comparison of Biotinylation Confirmation Methods

The choice of method for confirming protein biotinylation depends on various factors, including the required sensitivity, the need for quantitative versus qualitative data, and the available laboratory equipment. The following table summarizes the key performance characteristics of the streptavidin gel shift assay, the HABA assay, and mass spectrometry.

FeatureStreptavidin Gel Shift AssayHABA AssayMass Spectrometry
Principle Detection of a molecular weight shift of the biotinylated protein upon binding to streptavidin via SDS-PAGE.[1][2][3]Colorimetric assay based on the displacement of HABA dye from the avidin-HABA complex by biotin.[4][5][6]Direct detection of the mass increase in peptides containing a biotin modification.[7][8]
Data Output Qualitative (shift/no shift) or semi-quantitative (band densitometry).[1][2]Quantitative (molar ratio of biotin to protein).[4][6]Quantitative (identification of biotinylated sites and relative abundance).[7][8]
Sensitivity Moderate to high, dependent on detection method (Coomassie, fluorescence, chemiluminescence).[2][9][10][11]Lower, requires micromolar concentrations of biotin.[6][12]Very high, capable of detecting low levels of biotinylation.[8][13]
Throughput Low to moderate.High, suitable for plate-based formats.[6][12]Low to moderate, dependent on sample preparation and instrument time.
Equipment Standard electrophoresis and imaging equipment.[1]Spectrophotometer or microplate reader.[4][6]Mass spectrometer (e.g., LC-MS/MS).[7][8]
Advantages Simple, widely accessible, provides a direct visual confirmation.[1][2]Rapid, quantitative, and does not require protein separation.[4][5][6]Provides precise site-specific information and high sensitivity.[7][8]
Disadvantages Can be difficult to interpret with small proteins or low biotinylation levels, semi-quantitative.[2]Indirect measurement, can be affected by interfering substances.[4]Requires specialized equipment and expertise, can be costly and time-consuming.[1]

Experimental Protocols

Streptavidin Gel Shift Assay

This protocol describes a standard method for confirming protein biotinylation using a streptavidin-induced gel shift detected by SDS-PAGE and Coomassie staining.[1][14]

Materials:

  • Biotinylated protein sample

  • Non-biotinylated protein control

  • Streptavidin

  • SDS-PAGE gels

  • Running buffer (e.g., Tris-Glycine-SDS)

  • Loading buffer (e.g., Laemmli sample buffer)

  • Coomassie Brilliant Blue stain

  • Destaining solution

Procedure:

  • In separate microcentrifuge tubes, prepare the following reactions:

    • Sample: Mix your biotinylated protein with streptavidin. A molar ratio of 1:1 to 1:4 (protein:streptavidin tetramer) is a good starting point.

    • Negative Control 1: Your biotinylated protein without streptavidin.

    • Negative Control 2: A non-biotinylated version of your protein incubated with streptavidin.

  • Incubate the reactions at room temperature for 15-30 minutes to allow for complex formation.[2][15]

  • Add SDS-PAGE loading buffer to each reaction. Crucially, do not heat the samples , as this will denature the streptavidin tetramer and disrupt the interaction with biotin.

  • Load the samples onto an SDS-PAGE gel.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel until the protein bands are clearly visible.

  • Analysis: A successful biotinylation is confirmed by the appearance of a higher molecular weight band in the lane containing the biotinylated protein and streptavidin, compared to the control lanes. The original protein band should decrease in intensity or disappear.[1] Densitometric analysis of the shifted and unshifted bands can provide a semi-quantitative estimation of the biotinylation efficiency.[2][16]

HABA Assay

The HABA assay is a colorimetric method for quantifying the amount of biotin in a sample.[4][6]

Materials:

  • Biotinylated protein sample (with free biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

  • Cuvettes or 96-well plate

Procedure:

  • Sample Preparation: It is essential to remove any free, unconjugated biotin from your protein sample. This can be achieved by dialysis or gel filtration.[4]

  • Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).[4][6]

  • Add a known volume of your biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Incubate for a few minutes until the absorbance reading stabilizes.

  • Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).[4]

  • Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in your sample. The moles of biotin per mole of protein can be calculated using the following values:

    • The change in absorbance (ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample)

    • The molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M-1cm-1)[17]

    • The concentration and molecular weight of your protein.[4]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for the streptavidin gel shift assay and the principle of the HABA assay.

Gel_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_sds_page SDS-PAGE cluster_detection Detection & Analysis Biotin_Protein Biotinylated Protein Incubation Incubate (RT, 15-30 min) Biotin_Protein->Incubation Streptavidin Streptavidin Streptavidin->Incubation Add_Buffer Add Loading Buffer (No Heat) Incubation->Add_Buffer Load_Gel Load Gel Add_Buffer->Load_Gel Electrophoresis Electrophoresis Load_Gel->Electrophoresis Stain Coomassie Staining Electrophoresis->Stain Destain Destaining Stain->Destain Analyze Analyze Gel (Band Shift) Destain->Analyze

Workflow of the Streptavidin Gel Shift Assay.

HABA_Assay_Principle Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Biotinylated_Protein Biotinylated Protein Avidin_Biotin Avidin-Biotin Complex Avidin_HABA->Avidin_Biotin Biotin displaces HABA Biotinylated_Protein->Avidin_Biotin + Free_HABA Free HABA (No Absorbance at 500 nm) Avidin_Biotin->Free_HABA

Principle of the HABA Assay for Biotin Quantification.

Conclusion

The streptavidin gel shift assay is a straightforward and visually intuitive method for the qualitative or semi-quantitative confirmation of protein biotinylation. Its simplicity and reliance on standard laboratory equipment make it a popular choice. For researchers requiring precise quantification of biotin incorporation, the HABA assay offers a rapid and high-throughput alternative. When detailed, site-specific information and the highest sensitivity are necessary, mass spectrometry stands out as the most powerful, albeit resource-intensive, technique. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most suitable approach to validate their biotinylation experiments, ensuring the reliability of their downstream applications.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for N-Biotin-N-bis(PEG4-acid) Conjugate Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with biotinylated PEG compounds, ensuring the purity of conjugates like N-Biotin-N-bis(PEG4-acid) is a critical step in development and quality control. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for such analyses. This guide provides a comparative overview of suitable HPLC methods, complete with detailed experimental protocols and supporting data, to aid in the selection of an optimal analytical strategy.

The unique structure of N-Biotin-N-bis(PEG4-acid), featuring a biotin (B1667282) moiety, a branched polyethylene (B3416737) glycol (PEG) chain, and terminal carboxylic acid groups, presents specific analytical challenges. The lack of a strong chromophore in the PEG backbone necessitates detection methods beyond standard UV-Vis, while the molecule's polarity influences the choice of chromatographic separation mode. Here, we compare two primary HPLC approaches: Reversed-Phase HPLC (RP-HPLC) coupled with Charged Aerosol Detection (CAD) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Comparison at a Glance

To facilitate a clear understanding of the two primary HPLC methods for analyzing N-Biotin-N-bis(PEG4-acid) conjugate purity, the following table summarizes their key characteristics and expected performance.

FeatureReversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)
Principle Separation based on hydrophobicity. The nonpolar stationary phase retains the molecule, and elution is achieved with an increasing concentration of organic solvent.Separation based on hydrophilicity. The polar stationary phase retains the molecule via partitioning into a water-enriched layer, and elution is achieved with a decreasing concentration of organic solvent.
Stationary Phase C18 or C8 silica-based columns are commonly used for their hydrophobic nature.Amide, diol, or unbonded silica (B1680970) columns that are polar and can form a water-rich layer.
Mobile Phase Typically a gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.A high concentration of organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate).
Detection Charged Aerosol Detection (CAD) is ideal as it provides a near-universal response for non-volatile analytes, independent of their optical properties.[1][2][3]Charged Aerosol Detection (CAD) is also the detector of choice for the same reasons as with RP-HPLC.
Expected Purity Analysis Effective in separating the main conjugate from less polar impurities and starting materials. The retention time of PEGylated molecules in RP-HPLC can be complex, sometimes increasing with the length of the PEG chain.[4][5]Well-suited for separating the highly polar N-Biotin-N-bis(PEG4-acid) from more hydrophobic impurities. It offers an alternative selectivity to RP-HPLC.[6][7]
Advantages Robust, well-established technique with a wide variety of available columns and conditions. Good for resolving impurities with different hydrophobic characteristics.Excellent for retaining and separating very polar compounds that show little or no retention in RP-HPLC.[8][9] The high organic content of the mobile phase can enhance ESI-MS sensitivity if used.
Considerations The PEG chain can sometimes lead to peak broadening.[4] Careful method development is needed to achieve optimal resolution.The equilibration time for HILIC columns can be longer than for RP columns. The choice of buffer is critical for reproducible results.

Experimental Workflows and Protocols

To provide a practical starting point for method development, the following sections detail the experimental protocols for both RP-HPLC and HILIC methods.

General Experimental Workflow

The logical flow for analyzing the purity of N-Biotin-N-bis(PEG4-acid) conjugates using HPLC is depicted in the following diagram.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve N-Biotin-N-bis(PEG4-acid) conjugate in an appropriate solvent (e.g., mobile phase A) MobilePhasePrep Prepare and degas mobile phases A and B Injection Inject sample onto the equilibrated HPLC column MobilePhasePrep->Injection Separation Perform gradient elution to separate the conjugate from impurities Injection->Separation Detection Detect eluting compounds using a Charged Aerosol Detector (CAD) Separation->Detection Chromatogram Record the chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Purity Calculate purity based on the relative peak areas Integration->Purity

General HPLC workflow for purity analysis.

Detailed Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)

This method is a robust starting point for purity analysis, leveraging the well-established principles of reversed-phase chromatography.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Sample Concentration: 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C.

    • Evaporation Tube Temperature: 45 °C.

    • Gas Flow: As per manufacturer's recommendation.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the N-Biotin-N-bis(PEG4-acid) conjugate sample in the sample diluent to a final concentration of 1 mg/mL.

  • Inject the sample and run the gradient program.

  • Monitor the eluent with the CAD.

  • After the run, re-equilibrate the column with the initial conditions.

  • Integrate the peak areas in the resulting chromatogram to determine the purity of the conjugate.

Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)

HILIC provides an alternative selectivity and is particularly useful for highly polar molecules that are poorly retained by RP-HPLC.[6]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

Materials:

  • Column: HILIC column with an amide or diol stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Sample Diluent: Mobile Phase A.

  • Sample Concentration: 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C.

    • Evaporation Tube Temperature: 45 °C.

    • Gas Flow: As per manufacturer's recommendation.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
20.00100
25.00100
25.11000
30.01000

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HILIC column with the initial mobile phase composition (100% A) for an extended period (e.g., 60 minutes) to ensure proper hydration of the stationary phase and a stable baseline.

  • Dissolve the N-Biotin-N-bis(PEG4-acid) conjugate sample in the sample diluent to a final concentration of 1 mg/mL.

  • Inject the sample and run the gradient program.

  • Monitor the eluent with the CAD.

  • After the run, re-equilibrate the column with the initial conditions before the next injection.

  • Integrate the peak areas in the resulting chromatogram to determine the purity of the conjugate.

Logical Pathway for Method Selection

The decision-making process for selecting the most appropriate HPLC method can be visualized as follows:

Method Selection Start Start: Purity Analysis of N-Biotin-N-bis(PEG4-acid) InitialScreen Initial Screening with RP-HPLC-CAD Start->InitialScreen GoodResolution Good resolution and peak shape? InitialScreen->GoodResolution OptimizeRP Optimize RP-HPLC method (gradient, temperature, mobile phase additives) GoodResolution->OptimizeRP Yes PoorResolution Poor retention or peak shape GoodResolution->PoorResolution No FinalRP Final RP-HPLC-CAD Method OptimizeRP->FinalRP TryHILIC Evaluate HILIC-CAD PoorResolution->TryHILIC GoodHILIC Good resolution and peak shape? TryHILIC->GoodHILIC BothWork Both methods provide adequate separation TryHILIC->BothWork If both work OptimizeHILIC Optimize HILIC method (gradient, buffer, temperature) GoodHILIC->OptimizeHILIC Yes GoodHILIC->BothWork If RP also worked FinalHILIC Final HILIC-CAD Method OptimizeHILIC->FinalHILIC OrthogonalMethods Use both as orthogonal methods for comprehensive characterization BothWork->OrthogonalMethods

Decision tree for HPLC method selection.

References

Safety Operating Guide

Proper Disposal of N-Biotin-N-bis(PEG4-acid): A Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat N-Biotin-N-bis(PEG4-acid) as a chemical waste product harmful to aquatic life and follow accredited chemical waste disposal procedures. Do not dispose of this material down the drain.

This guide provides essential safety and logistical information for the proper disposal of N-Biotin-N-bis(PEG4-acid), a branched biotinylation reagent commonly used in life sciences research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Profile and Safety Precautions

According to safety data sheets for structurally similar compounds, N-Biotin-N-bis(PEG4-acid) is classified with the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to its environmental toxicity, it is imperative to prevent this compound from entering sewer systems or waterways.

Personal Protective Equipment (PPE): When handling N-Biotin-N-bis(PEG4-acid) for disposal, researchers should wear standard laboratory PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step-by-Step Disposal Protocol

The primary directive for the disposal of N-Biotin-N-bis(PEG4-acid) is to manage it as controlled chemical waste.

  • Collection:

    • Collect waste N-Biotin-N-bis(PEG4-acid), whether in solid form or dissolved in solution, in a designated and clearly labeled chemical waste container.

    • The container must be compatible with the chemical and any solvents used. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Label the container with "Hazardous Waste," the full chemical name "N-Biotin-N-bis(PEG4-acid)," and any solvent(s) present.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for chemical waste.

    • Ensure the storage area is secure and away from drains and sources of ignition. The recommended storage condition for the pure compound is -20°C.[2][3][4][5]

  • Disposal:

    • Arrange for the collection of the chemical waste by an accredited waste disposal company. Do not attempt to dispose of this material through normal laboratory trash or down the drain.[1]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for N-Biotin-N-bis(PEG4-acid) HCl salt, as it contains the necessary hazard information for proper handling and disposal.[1]

Accidental Release Measures

In the event of a spill:

  • Small Spills (Solid):

    • Avoid generating dust.

    • Carefully sweep or scoop up the material.

    • Place the collected material into a labeled container for chemical waste disposal.

    • Clean the spill area with a suitable solvent (e.g., water, if the material is soluble) and collect the cleaning materials for disposal as chemical waste.

  • Large Spills:

    • Evacuate the area.

    • Prevent the material from entering drains or waterways.

    • Contact your institution's environmental health and safety (EHS) department for assistance with cleanup and disposal.

Quantitative Data Summary

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant. [1]

Disposal Workflow

cluster_collection Step 1: Collection cluster_storage Step 2: Storage cluster_disposal Step 3: Disposal cluster_spill Accidental Spill A Identify Waste (Solid or Solution) B Use Designated, Labeled Chemical Waste Container A->B  Collect   C Seal Container B->C  Transfer   D Store in Secure Satellite Accumulation Area C->D E Contact Accredited Waste Disposal Company D->E  Initiate   F Provide Safety Data Sheet E->F G Arrange for Pickup F->G Spill Spill Occurs Contain Contain Spill & Prevent Entry to Drains Spill->Contain Cleanup Collect Material for Chemical Waste Disposal Contain->Cleanup Cleanup->B  Add to Waste  

Caption: Workflow for the proper disposal of N-Biotin-N-bis(PEG4-acid).

References

Personal protective equipment for handling N-Biotin-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Biotin-N-bis(PEG4-acid)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Biotin-N-bis(PEG4-acid). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Precautionary Measures

Based on the Safety Data Sheet for the similar compound N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl, the primary hazards are:

  • Harmful if swallowed [1].

  • Very toxic to aquatic life with long-lasting effects [1].

It is imperative to adhere to the following precautionary statements:

  • Wash skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Avoid release to the environment[1].

  • If swallowed, call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth[1].

  • Collect any spillage[1].

  • Dispose of contents/container to an approved waste disposal plant[1].

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling N-Biotin-N-bis(PEG4-acid), based on guidelines for similar biotinylated PEG compounds.

Protection Type Recommended Equipment Purpose Standard
Eye and Face Tightly fitting safety goggles with side-shieldsProtects against splashes and dustEN 166 (EU) or NIOSH (US) approved[2]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, or Butyl rubber)Prevents skin contactTested according to EN 374[3]
Body Laboratory coat. A chemical-resistant apron is recommended when handling larger quantities or solutions.Protects skin and clothing from contaminationStandard laboratory apparel
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used if handling the solid form outside of a fume hood where dust may be generated.Prevents inhalation of dust particlesNIOSH approved
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation[2].
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is -20°C[4][5][6][7].
Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Scenario Procedure
Spillage Avoid dust formation. Collect the spillage and place it in a suitable, closed container for disposal. Prevent further leakage if it is safe to do so. Do not let the product enter drains[2][3].
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1][3].
Skin Contact Rinse skin thoroughly with large amounts of water and wash with soap. Remove contaminated clothing[1][3].
Ingestion If swallowed, rinse your mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician for advice[1][3].
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3].
Disposal Plan

Due to its toxicity to aquatic life, N-Biotin-N-bis(PEG4-acid) and its containers must be disposed of as hazardous waste.

Waste Type Disposal Method
Unused Product Dispose of contents to an approved waste disposal plant[1]. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in a sealed container.
Empty Containers Triple rinse with a suitable solvent and dispose of as hazardous waste. Do not reuse empty containers.

Experimental Workflow for Handling N-Biotin-N-bis(PEG4-acid)

The following diagram outlines the standard operational procedure for safely handling N-Biotin-N-bis(PEG4-acid) in a laboratory setting.

G Safe Handling Workflow for N-Biotin-N-bis(PEG4-acid) cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_reaction Reaction & Use cluster_cleanup Cleanup & Disposal A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate & Label Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste via Approved Channels G->H I Remove & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of N-Biotin-N-bis(PEG4-acid).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.